molecular formula C7H15ClNO2+ B12511989 Proline betaine hydrochloride

Proline betaine hydrochloride

Cat. No.: B12511989
M. Wt: 180.65 g/mol
InChI Key: DUNMULOWUUIQIL-UHFFFAOYSA-O
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Description

Proline betaine hydrochloride, also known as stachydrine hydrochloride, is a naturally occurring betaine compound of significant interest in nutritional, botanical, and pharmacological research. It is a key biomarker for assessing dietary citrus intake, with studies showing that its urinary concentration is a reliable, objective indicator of citrus fruit and juice consumption, correlating moderately well with self-reported intake data . Researchers utilize it to validate dietary assessments and reduce recall bias in nutritional studies. Beyond its role as a dietary biomarker, proline betaine exhibits a diverse range of biological activities. It demonstrates substantial cardioprotective potential, with studies indicating it can mitigate pathological myocardial growth, regulate calcium homeostasis in cardiac cells, inhibit myocardial fibrosis, and exert potent antioxidant and anti-inflammatory effects . Its mechanisms are multifaceted, involving the attenuation of the NF-κB signaling pathway, reduction of pro-inflammatory cytokines like IL-1β and TNF-α, and interference with the TGF-β/Smad signaling axis to reduce collagen production and fibrotic responses . This compound is naturally present in a variety of botanical sources, with high concentrations found in plants such as Leonurus (motherwort), alfalfa (Medicago sativa), and citrus fruits like oranges and mandarins . In these plants, it functions as an osmoprotectant, helping organisms manage osmotic stress . For research purposes, this compound offers a stable, soluble form of this molecule, facilitating in vitro and in vivo investigations into its effects on cardiovascular health, neuroprotection, cancer cell proliferation, and uterine function . Its role in one-carbon metabolism and epigenetic regulation via modulation of methylation processes represents another promising area of scientific inquiry. This product is intended for research use only in laboratory settings. It is strictly not for diagnostic, therapeutic, or human consumption purposes. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15ClNO2+

Molecular Weight

180.65 g/mol

IUPAC Name

1,1-dimethylpyrrolidin-1-ium-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H/p+1

InChI Key

DUNMULOWUUIQIL-UHFFFAOYSA-O

Canonical SMILES

C[N+]1(CCCC1C(=O)O)C.Cl

Origin of Product

United States

Natural Occurrence and Distribution

Distribution in the Plant Kingdom

Proline betaine (B1666868) is widely distributed throughout the plant kingdom, with significant concentrations found in specific families and genera. It often accumulates in plants as a protective osmolyte, helping to maintain cellular turgor and protect cellular structures from the damaging effects of environmental stress.

Occurrence in Specific Plant Families and Genera (e.g., Lamiaceae, Fabaceae, Rutaceae)

The presence of proline betaine has been documented in several plant families. In the Lamiaceae (mint family), it is a well-known constituent of various species, including those of the genus Leonurus. asm.org Within the Fabaceae (legume family), proline betaine is notably abundant, particularly in the genus Medicago. nih.govnih.gov The Rutaceae family, which includes citrus fruits, is another significant source of this compound. omicsdi.org Research has also indicated its presence in the Capparaceae and Plumbaginaceae families. nih.gov

Examples: Leonurus japonicus, Medicago sativa (Alfalfa), Citrus aurantium, Capparis spinosa, Castanea sativa

Specific plant species are known to accumulate significant amounts of proline betaine. Leonurus japonicus, commonly known as Chinese motherwort, is a prominent source of this compound, where it is considered one of the main bioactive components. asm.org In Medicago sativa (alfalfa), proline betaine is the major betaine and its accumulation is enhanced by salt stress. nih.govnih.gov

Citrus fruits, such as Citrus aurantium (bitter orange), are also rich in proline betaine. omicsdi.org The compound has been identified as a biomarker for citrus consumption due to its high concentration in these fruits. nih.gov Studies have also confirmed the presence of proline betaine (stachydrine) in the roots of Capparis spinosa (caper bush). nih.gov Furthermore, analysis of Castanea sativa (sweet chestnut) has revealed the presence of proline betaine among other betaines and ammonium (B1175870) compounds in its fruits and flours. cnr.it

Table 1: Occurrence of Proline Betaine in Selected Plant Species

Plant SpeciesFamilyCommon NamePart(s) Where Found
Leonurus japonicusLamiaceaeChinese MotherwortAerial parts
Medicago sativaFabaceaeAlfalfaShoots, roots, nodules
Citrus aurantiumRutaceaeBitter OrangeFruit
Capparis spinosaCapparaceaeCaper BushRoots
Castanea sativaFagaceaeSweet ChestnutFruits, flours

Presence in Microbial Systems

Proline betaine is not exclusive to the plant kingdom; it is also found in various microbial systems where it plays a crucial role in adaptation and survival.

Identification in Bacteria (e.g., Paracoccus denitrificans, Rhodobacter sphaeroides, Sinorhizobium meliloti, Eubacterium limosum)

Several bacterial species have been identified to utilize or be influenced by proline betaine. In Paracoccus denitrificans, a catabolic pathway for proline betaine has been discovered. researchgate.net While a direct statement on proline betaine accumulation in Rhodobacter sphaeroides is less common, this bacterium is known to accumulate other betaine lipids under phosphate (B84403) limitation. nih.gov

The nitrogen-fixing bacterium Sinorhizobium meliloti, which forms a symbiotic relationship with alfalfa, can use proline betaine as both an osmoprotectant and a source of carbon and nitrogen. asm.orgnih.govresearchgate.netasm.org This bacterium possesses specific transport systems for the uptake of proline betaine. nih.govasm.orgnih.govnih.gov The human gut bacterium Eubacterium limosum has been shown to demethylate proline betaine. nih.govnih.gov

Role in Microbial Ecology

In microbial ecology, proline betaine primarily functions as an osmoprotectant, helping bacteria to survive in high-salt environments. nih.gov Bacteria can accumulate proline betaine from their surroundings to balance the external osmotic pressure and prevent water loss. For some bacteria, like Sinorhizobium meliloti, proline betaine released by host plants can also serve as a nutrient source, influencing the symbiotic relationship. nih.govresearchgate.netasm.org The ability of gut microbiota to metabolize proline betaine suggests its potential role in the gut ecosystem. nih.govnih.gov

Table 2: Role of Proline Betaine in Selected Microbial Systems

MicroorganismRole of Proline Betaine
Paracoccus denitrificansMetabolized through a catabolic pathway
Rhodobacter sphaeroidesAccumulates other betaine lipids under stress
Sinorhizobium melilotiOsmoprotectant, carbon and nitrogen source
Eubacterium limosumDemethylated by the bacterium

Detection in Other Biological Organisms

Beyond plants and microbes, proline betaine has been detected in other biological organisms. It has been found in marine invertebrates, where it likely functions as an osmolyte in the saline marine environment. researchgate.net For instance, studies have documented its presence in the tissues of certain corals. researchgate.net In the animal kingdom, betaines, including proline betaine, can be obtained from the diet and are involved in various metabolic processes. cambridge.org For example, betaine acts as a methyl group donor in vertebrates. cabidigitallibrary.org

Occurrence in Marine Organisms

Proline betaine has been identified as a significant osmolyte in certain marine organisms, playing a crucial role in their adaptation to varying salinity levels.

Elysia chlorotica

The marine mollusc Elysia chlorotica is a notable example of an organism that utilizes proline betaine for cell volume regulation during osmotic stress. Unlike many other euryhaline (able to tolerate a wide range of salinity) osmoconformers that use free amino acids for this purpose, Elysia chlorotica employs proline betaine as a unique osmolyte. nih.govuchicago.edu Research suggests that the proline betaine found in this sea slug is likely a product of the animal's own metabolic processes, despite its symbiotic relationship with the alga Vaucheria litorea. nih.govuchicago.edu

The accumulation of proline betaine in Elysia chlorotica is a direct response to hyperosmotic conditions. While specific quantitative data on the concentration of proline betaine in Elysia chlorotica under varying salinity levels is not extensively detailed in the available research, its function as a primary osmolyte indicates a significant presence that fluctuates with environmental salinity.

**Table 1: Occurrence of Proline Betaine in *Elysia chlorotica***

Organism Compound Role Key Finding
Elysia chlorotica Proline Betaine Osmolyte Utilized for cell volume regulation in response to osmotic stress. nih.govuchicago.edu

Red Algae (Rhodophyta)

While red algae are known to produce a variety of osmolytes to cope with the osmotic stress of their marine environments, the presence of proline betaine is not well-documented in this phylum. Extensive research into the chemical composition of various red algae species, such as Chondrus crispus, has identified a rich array of compounds including other betaines (like glycine (B1666218) betaine), amino acids (including proline), and complex polysaccharides. nih.govmdpi.com However, specific identification of proline betaine as a naturally occurring osmolyte in red algae has not been conclusively established in the reviewed scientific literature.

Presence in Invertebrates

The distribution of proline betaine extends to certain invertebrate species, where its metabolic role is an area of ongoing research.

Caenorhabditis elegans

**Table 2: Status of Proline Betaine Occurrence in *Caenorhabditis elegans***

Organism Compound Status of Natural Occurrence Research Focus
Caenorhabditis elegans Proline Betaine Not definitively confirmed Research has focused on glycine betaine and proline metabolism. biorxiv.orgnih.govresearchgate.netnih.gov

Biosynthesis and Metabolism

Anabolic Pathways

The anabolic pathways of proline betaine (B1666868), also known as stachydrine (B192444), primarily involve the methylation of L-proline. This process is a crucial aspect of its role as a compatible solute, particularly in plants responding to environmental stress.

The primary proposed pathway for proline betaine biosynthesis in plants is the sequential methylation of L-proline. Isotope-labeling studies in alfalfa (Medicago sativa) have provided evidence that L-proline serves as the direct precursor for proline betaine synthesis. nih.gov When plants are under stress conditions, such as high salinity, the production of proline betaine increases significantly, suggesting a role in osmotic adjustment. nih.govresearchgate.net The synthesis begins with the amino acid L-glutamate, which is converted to L-proline through established metabolic pathways involving enzymes like Δ¹-pyrroline-5-carboxylate synthetase (P5CS) and pyrroline-5-carboxylate reductase (P5CR). ijcmas.comnih.govnih.govfrontiersin.org

The conversion of L-proline to proline betaine is catalyzed by a series of enzymatic reactions involving N-methyltransferases (NMTs). While the specific nomenclature of NMT1 and NMT2 is more commonly associated with the well-characterized glycine (B1666218) betaine synthesis pathway, a similar stepwise methylation process is hypothesized for proline betaine. nih.gov This process involves the sequential addition of methyl groups to the nitrogen atom of the proline ring. The first methylation step would convert L-proline to N-methyl-L-proline. A subsequent methylation step would then convert N-methyl-L-proline to proline betaine (N,N-dimethylproline). Radiotracer studies in alfalfa have identified N-methylproline as an intermediate in this pathway, supporting the sequential demethylation in the catabolic process and inferring its role in the anabolic pathway. nih.gov

The methylation reactions in the biosynthesis of proline betaine are dependent on the availability of methyl group donors. The universal methyl donor in most biological systems is S-adenosylmethionine (SAM), which is derived from the amino acid methionine. researchgate.netmdpi.com In what is known as the transmethylation cycle, methionine is converted to SAM, which then donates its labile methyl group to an acceptor molecule—in this case, L-proline and subsequently N-methyl-L-proline. researchgate.netorffa.com After donating the methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated to form methionine again, a reaction that can utilize betaine itself as a methyl donor in some pathways. mdpi.com Studies on alfalfa have shown that the addition of methionine to salt-stressed shoots stimulates the biosynthesis of proline betaine, confirming the role of methionine as a precursor for the essential methyl groups. nih.gov

De novo synthesis of proline betaine originates from fundamental precursors in the cell. The core pathway begins with L-glutamate, which is synthesized via the Krebs cycle intermediate α-ketoglutarate. youtube.com L-glutamate is then cyclized and reduced to form L-proline. nih.govfrontiersin.org The subsequent methylation of L-proline, as described above, completes the synthesis. Therefore, the de novo pathway is intrinsically linked to central carbon and nitrogen metabolism, providing the foundational molecules for both the proline ring structure and the methyl groups required for its conversion to proline betaine.

Despite the evidence supporting the L-proline methylation pathway, significant gaps remain in our understanding of the complete biosynthetic process in plants. Information on proline betaine biosynthesis is considered scarce compared to other compatible solutes like glycine betaine. nih.gov Much of the current understanding is based on in vivo radiolabeling and preliminary tissue culture data. nih.gov The specific N-methyltransferase enzymes responsible for the sequential methylation of proline in plants have not been isolated and characterized to the same extent as those for glycine betaine synthesis. nih.gov Consequently, the regulatory mechanisms, gene expression patterns, and the precise kinetics of these enzymes remain largely unknown.

Proposed Biosynthesis from L-Proline in Plants

Catabolic Pathways

The breakdown of proline betaine allows organisms to utilize it as a source of carbon and nitrogen. The primary catabolic route is a reversal of the anabolic pathway, involving sequential demethylation.

In bacteria such as Paracoccus denitrificans and Rhodobacter sphaeroides, a well-defined catabolic pathway has been discovered. asm.orgasm.orgnih.gov This pathway begins with the conversion of L-proline betaine and D-proline betaine, which are interconverted by an epimerase/racemase enzyme. asm.org L-proline betaine then undergoes two successive N-demethylation steps to yield L-proline. asm.org This L-proline is subsequently oxidized to L-glutamate by the bifunctional enzyme PutA (proline dehydrogenase/L-pyrroline-5-carboxylate dehydrogenase). asm.orgresearchgate.net L-glutamate can then be deaminated to enter the citric acid cycle as 2-ketoglutarate, allowing proline betaine to serve as a sole source of carbon and nitrogen. asm.org

A similar catabolic process occurs in plants. Studies in alfalfa have shown that proline betaine is efficiently catabolized through sequential demethylations, with N-methylproline and proline identified as key intermediates. nih.gov Interestingly, this catabolic process is significantly reduced under salt stress, which contributes to the net accumulation of proline betaine as an osmoprotectant. nih.gov In the human intestinal acetogen Eubacterium limosum, an anoxic mechanism for proline betaine demethylation has been described, involving the MtpB enzyme, which is part of the MttB superfamily of methyltransferases. nih.gov

Data Tables

Table 1: Key Intermediates in Proline Betaine Metabolism This table outlines the primary molecules involved in the synthesis and breakdown of proline betaine.

Compound NameRole in Pathway
L-GlutamatePrecursor for L-Proline synthesis
L-ProlineDirect precursor for Proline Betaine
S-Adenosylmethionine (SAM)Methyl group donor
N-Methyl-L-prolineIntermediate in biosynthesis and catabolism
L-Proline BetaineFinal product of anabolism
2-KetoglutarateEntry point for catabolized products into the Citric Acid Cycle

Table 2: Research Findings on Proline Betaine Metabolism This table summarizes key experimental findings from scientific literature regarding the metabolic pathways of proline betaine.

OrganismFindingMetabolic PathwayReference
Medicago sativa (Alfalfa)Isotope-labeling showed L-[¹⁴C]Proline is converted to [¹⁴C]Proline betaine.Anabolism nih.gov
Medicago sativa (Alfalfa)Addition of methionine stimulated proline betaine biosynthesis.Anabolism nih.gov
Medicago sativa (Alfalfa)Salt stress significantly reduces the catabolism of proline betaine.Catabolism nih.gov
Paracoccus denitrificansIdentified a catabolic pathway where L-proline betaine is demethylated to L-proline, then oxidized to L-glutamate.Catabolism asm.org
Eubacterium limosumCharacterized an anoxic demethylation of proline betaine catalyzed by the MtpB enzyme.Catabolism nih.gov

Bacterial Degradation Pathways

Bacteria have evolved sophisticated mechanisms to catabolize proline betaine, utilizing it as a source of carbon and nitrogen. These pathways are particularly important in diverse environments, from soil ecosystems to the human gut.

Sequential Demethylation to N-Methylproline, Proline, and Glutamic Acid

The primary route for proline betaine degradation in many bacteria involves a stepwise removal of its methyl groups. In aerobic bacteria such as Sinorhizobium meliloti, proline betaine is first demethylated to N-methylproline. This intermediate is then further demethylated to yield proline nih.gov. The resulting proline can then enter central metabolism, where it is typically catabolized to glutamate (B1630785) through the action of proline dehydrogenase and pyrroline-5-carboxylate dehydrogenase. This sequential process allows the organism to efficiently utilize the carbon and nitrogen stored within the proline betaine molecule.

Enzymatic Actions of Demethylases

The enzymatic machinery responsible for the sequential demethylation of proline betaine has been identified in some bacterial species. In Sinorhizobium meliloti, two key genes are involved in this catabolic process. The first step, the conversion of proline betaine to N-methylproline, is catalyzed by an iron-sulfur monooxygenase of the Rieske type, which is encoded by the stc2 gene. The subsequent demethylation of N-methylproline to proline is carried out by a demethylase encoded by the stcD gene nih.gov. The activity of these enzymes is often regulated by environmental conditions; for instance, the catabolism of proline betaine is active at low osmolarity but is reduced under high-salinity stress to allow the molecule to function as an osmoprotectant nih.gov.

Enzyme/GeneOrganismStep CatalyzedReference
Stc2 Sinorhizobium melilotiProline betaine → N-methylproline nih.gov
StcD Sinorhizobium melilotiN-methylproline → Proline nih.gov
MtpB Eubacterium limosumAnoxic demethylation of proline betaine nih.govnih.gov
Anoxic Demethylation Mechanisms (e.g., MtpB/MttB Superfamily in Acetogens)

In anaerobic environments, different enzymatic systems are employed for proline betaine degradation. A notable example is found in the human intestinal acetogen Eubacterium limosum, which utilizes a novel anoxic demethylation mechanism. This process is initiated by the enzyme MtpB, a member of the MttB superfamily of methyltransferases nih.govnih.govresearchgate.net.

The MtpB enzyme catalyzes the transfer of one methyl group from proline betaine to a corrinoid protein (MtqC). This methylated corrinoid protein then serves as a methyl donor to tetrahydrofolate, a reaction catalyzed by the methylcorrinoid:tetrahydrofolate methyltransferase (MtqA) nih.govnih.gov. The resulting methyl-tetrahydrofolate is a key intermediate in the Wood-Ljungdahl pathway of acetogenesis, allowing the organism to use the methyl group for energy conservation and biomass synthesis nih.govnih.gov. This multicomponent methyltransferase system represents the first described anoxic mechanism for proline betaine demethylation and results in the excretion of N-methylproline by the organism nih.gov.

Metabolism in Plants and Other Organisms

In plants, proline betaine is recognized as a compatible solute, playing a significant role in osmotic adjustment and stress tolerance. Its metabolism is tightly regulated, especially in response to environmental cues.

Degradation through Sequential Demethylations

Similar to the pathway observed in some bacteria, the catabolism of proline betaine in plants proceeds through sequential demethylation. Isotope-labeling studies in alfalfa (Medicago sativa) have demonstrated that proline betaine is efficiently broken down via the intermediates N-methylproline and subsequently proline nih.govnih.gov. This metabolic route allows the plant to recover proline, which can be used for protein synthesis or as an energy source, while also recycling the methyl groups.

Influence of Environmental Stress on Turnover Rates

The turnover, or degradation rate, of proline betaine in plants is significantly influenced by environmental conditions. Under normal conditions, the compound is actively metabolized. However, when plants are subjected to environmental stress, such as high salinity, the catabolism of proline betaine is strongly reduced nih.govnih.gov.

This reduction in turnover is a key aspect of the plant's stress response. By slowing the degradation of proline betaine, the plant can accumulate high concentrations of this compatible solute. The accumulation of proline betaine helps to maintain cellular turgor and osmotic balance, stabilize membranes and proteins, and protect cellular structures from the damaging effects of stress ijcmas.comijcmas.commicrobiologyjournal.org. For example, in alfalfa plants exposed to salt stress, the proline betaine content increased more than 10-fold in shoots and 8-fold in nodules over a four-week period, a change largely attributed to reduced catabolism nih.govnih.gov.

Plant PartProline Betaine Content (Control) (μmol g⁻¹ dry weight)Proline Betaine Content (Salt-Stressed) (μmol g⁻¹ dry weight)Fold IncreaseReference
Shoots ~3-5~50>10 nih.gov
Roots ~3-5~20~4 nih.gov
Nodules ~3-5~40~8 nih.gov

Biotransformation and Derivative Formation in Biological Systems

Proline betaine undergoes various biotransformation processes in biological systems, including bacteria, plants, and humans. The metabolic fate of this compound primarily involves catabolism through sequential demethylation, as well as hydroxylation and conjugation to form various derivatives.

In several bacterial species, such as Paracoccus denitrificans and Rhodobacter sphaeroides, proline betaine serves as a carbon and nitrogen source in the absence of osmotic stress. asm.org The catabolic pathway involves two successive N-demethylation steps to yield L-proline. asm.org This L-proline is subsequently oxidized by the bifunctional enzyme PutA to L-glutamate, which can then enter central metabolism. asm.orgresearchgate.net Metabolomic analyses have successfully identified the key intermediates of this pathway, confirming its operation in these microorganisms. nih.gov A similar catabolic process is observed in alfalfa plants, where proline betaine is efficiently broken down through sequential demethylations via N-methylproline and proline. nih.gov

Interestingly, environmental conditions can regulate the rate of this biotransformation. In alfalfa, for instance, salt stress has been found to significantly reduce the turnover and catabolism of proline betaine, leading to its accumulation within the plant tissues. nih.gov

Table 1: Catabolic Pathway of Proline Betaine via Demethylation

Step Precursor Product Key Enzymes/Genes Biological System
1 L-Proline betaine N-methyl-L-proline Stachydrine demethylases (e.g., HpbC1B1, HpbC2B2) Bacteria (P. denitrificans), Plants (Alfalfa) researchgate.netnih.gov
2 N-methyl-L-proline L-Proline Methyl proline demethylases Bacteria (P. denitrificans), Plants (Alfalfa) researchgate.netnih.gov
3 L-Proline L-Glutamic acid Proline dehydrogenase (PutA) Bacteria (P. denitrificans) researchgate.net

In humans, the metabolism of proline betaine, often ingested from citrus fruits, follows a different course. nih.gov While a significant portion of ingested proline betaine is excreted unchanged, a notable fraction is biotransformed into several derivatives that are detectable in urine. cambridge.orgmdpi.com These transformations include hydroxylation and phase II conjugation reactions. cambridge.orgresearchgate.net The identified metabolites suggest that human systems possess pathways to modify and facilitate the excretion of this compound. cambridge.org

Table 2: Proline Betaine Derivatives Identified in Human Urine

Derivative Type of Biotransformation
3-Hydroxyproline betaine Hydroxylation researchgate.net
4-Hydroxyproline betaine Hydroxylation researchgate.net
Proline betaine-O-sulphate Sulphate Conjugation cambridge.orgresearchgate.net
Proline betaine-O-glucuronide Glucuronide Conjugation cambridge.orgresearchgate.net

Physiological and Biological Roles Non Human Centric

Osmoprotection and Osmoregulation

Proline betaine (B1666868) hydrochloride, a quaternary ammonium (B1175870) compound, plays a crucial role as an osmoprotectant in a variety of organisms, particularly plants and microbes. Its primary function in this capacity is to aid in the maintenance of cellular turgor and integrity in the face of osmotic stress, which arises from environmental conditions such as high salinity and drought. By accumulating in the cytoplasm, proline betaine helps to balance the osmotic potential of the cell with that of its surroundings, thereby preventing water loss and the detrimental effects of dehydration.

In the plant kingdom, proline betaine is a key player in the adaptation to abiotic stresses like high soil salinity and water scarcity. Its accumulation is a common physiological response that enhances the plant's ability to withstand these adverse conditions.

Proline betaine, along with other compatible solutes, contributes to the osmotic adjustment in plant cells. ijcmas.com When plants are subjected to salt or drought stress, the water potential of the soil decreases, creating an osmotic gradient that favors the movement of water out of the plant roots. To counteract this, plants synthesize and accumulate osmolytes like proline betaine in their cytoplasm. This increase in intracellular solute concentration lowers the cell's water potential, helping to maintain a favorable water potential gradient and thus facilitating water uptake from the soil. ujecology.com The accumulation of these solutes allows the plant to maintain turgor pressure, which is essential for cell expansion and growth. nih.gov In the halophyte Cakile maritima, the accumulation of organic solutes, including proline, was found to be a central adaptive mechanism for maintaining intracellular ionic balance under saline conditions, with proline's contribution to osmotic adjustment reaching 36% in the roots. nih.gov

The concentration of proline betaine in plant tissues is not static and increases significantly under abiotic stress. A study on nodulated alfalfa (Medicago sativa) plants subjected to long-term salt stress (0.2 M NaCl) demonstrated a substantial accumulation of proline betaine. After four weeks of exposure to salinity, the proline betaine content increased more than 10-fold in the shoots, and approximately 4- and 8-fold in the roots and nodules, respectively. nih.gov In unstressed plants, the levels of proline betaine were around 3 to 5 µmol g⁻¹ dry weight, whereas in salt-stressed plants, the concentration in the shoots reached approximately 50 µmol g⁻¹ dry weight. nih.gov This accumulation is a long-term response to salinization and is associated with a reduction in proline betaine catabolism. nih.gov

Table 1: Accumulation of Proline Betaine in Medicago sativa under Salt Stress (0.2 M NaCl)

Plant OrganDuration of StressFold Increase in Proline BetaineApproximate Concentration (µmol g⁻¹ dry weight)
Shoots4 weeks>10-fold~50
Roots4 weeks~4-fold~20
Nodules4 weeks~8-fold~25

The accumulation of proline betaine is correlated with enhanced plant resilience under stressful conditions. By contributing to osmotic adjustment, it helps to sustain physiological processes that are vital for growth and survival. For instance, in maize plants subjected to drought stress, the application of osmolytes like glycine (B1666218) betaine, which is structurally similar to proline betaine, has been shown to improve growth parameters. nih.govresearchgate.net In a study on tomato genotypes under salt stress, the accumulation of osmolytes, including glycine betaine, was observed, although high salt concentrations still led to a decrease in dry mass accumulation. scispace.com This suggests that while proline betaine can mitigate the negative effects of stress, its effectiveness can be influenced by the severity of the stress and the specific plant species. In maize, proline supplementation under drought conditions led to significant increases in shoot and root length, as well as fresh and dry weight, indicating a positive effect on growth and biomass. nih.gov

Table 2: Effect of Proline Supplementation on Maize Growth under Drought Stress

Growth ParameterIncrease Compared to Untreated Drought-Stressed Plants
Shoot Length40%
Root Length36%
Shoot Fresh Weight97%
Root Fresh Weight247%
Shoot Dry Weight77%
Root Dry Weight154%

Proline betaine is also a potent osmoprotectant for a wide range of microorganisms, enabling them to survive and grow in high-osmolarity environments. Bacteria, in particular, have evolved sophisticated mechanisms to accumulate and utilize proline betaine for osmotic adaptation.

When bacteria are exposed to a hyperosmotic environment, they experience a rapid efflux of water, leading to a decrease in turgor pressure and potential damage to cellular components. To counteract this, many bacteria actively transport and accumulate compatible solutes like proline betaine from their surroundings. oup.com In Escherichia coli, the uptake of proline betaine is mediated by specific transport systems such as ProP and ProU. nih.govresearchgate.net

The accumulation of proline betaine within the bacterial cytoplasm serves several protective functions. It increases the intracellular solute concentration, thereby restoring osmotic balance and turgor. nih.gov Furthermore, the accumulation of proline betaine can lead to a significant increase in the volume of cytoplasmic water, which is thought to be a key factor in its osmoprotective effect. nih.govnih.gov In E. coli grown in a high-salt medium, the presence of betaine leads to a reduction in the cytoplasmic concentrations of other osmolytes like K⁺, glutamate (B1630785), and trehalose, indicating that betaine replaces these solutes to achieve osmotic equilibrium. nih.gov Research has shown that proline betaine is a highly effective osmoprotectant for various strains of Staphylococcus aureus and is taken up by the proline transport systems of the bacterium.

Table 3: Changes in Cytoplasmic Composition of E. coli in High Osmolarity Medium (0.5 M NaCl) with the Addition of Betaine

Cytoplasmic ComponentChange in the Presence of Betaine
K⁺Reduced
GlutamateReduced
TrehaloseReduced
Cytoplasmic Water VolumeIncreased (20-50%)

Studies comparing the effectiveness of different osmoprotectants have shown that proline betaine can be as, or even more, effective than other well-known compatible solutes. For instance, in E. coli, betaine was found to increase the growth rate more than proline when both were supplied at a concentration of 1 mM in a high-salt medium. nih.gov In Sinorhizobium meliloti, the BetS transporter, which is involved in the uptake of both glycine betaine and proline betaine, shows a high affinity for these compounds, with Kₘ values of 16 ± 2 µM for glycine betaine and 56 ± 6 µM for proline betaine in cells grown in a high-salt medium. asm.org

Functions in Microbial Osmotic Adaptation

Modulation of Gene Expression for Osmoregulator Synthesis

Proline betaine, like other compatible solutes, plays a crucial role in how organisms adapt to osmotic stress, not only through its direct protective effects but also by influencing the genetic machinery responsible for synthesizing and transporting other osmolytes. In bacteria, the intracellular accumulation of an effective osmoprotectant often triggers a feedback mechanism that modulates the expression of genes involved in osmoregulation.

In the soil bacterium Bacillus subtilis, the accumulation of glycine betaine, a structurally similar compound to proline betaine, leads to the repression of the biosynthetic pathway for proline, which is the only osmoprotectant the bacterium can synthesize de novo asm.orguni-marburg.de. Furthermore, the expression of genes encoding for osmoprotectant uptake systems is tightly controlled. For instance, the expression of the opuA gene, which codes for a primary glycine betaine uptake system, is strongly induced by high osmolarity. However, as the intracellular pool of glycine betaine builds up, opuA expression is downregulated in a finely tuned manner asm.org. This regulatory feedback ensures that the cell does not expend unnecessary energy on synthesizing or importing osmolytes once an adequate level of protection has been achieved. This principle of an intracellular solute pool acting as a key determinant for the osmotic control of gene expression is a common theme in bacterial osmoadaptation asm.orguni-marburg.de.

Table 1: Gene Expression Modulation by Compatible Solutes in Bacteria

OrganismGene/SystemFunctionRegulatory Effect of Accumulated SoluteSource
Bacillus subtilisopuAGlycine Betaine ABC TransporterDownregulated by intracellular glycine betaine asm.org
Bacillus subtilisProline Synthesis Pathwayde novo synthesis of prolineRepressed by accumulation of glycine betaine asm.orguni-marburg.de
Sinorhizobium melilotiprb genesProline Betaine ABC TransporterPositively and synergistically controlled by salt stress and proline betaine nih.gov
Interactions with Bacterial Adhesion and Biofilm Formation

The formation of biofilms is a critical survival strategy for many bacteria, providing resistance against environmental stresses. While direct research on proline betaine's role in this process is specific, the function of its precursor, proline, offers significant insights. Proline can have varied effects on biofilm development depending on the bacterial species. For example, high concentrations of proline have been shown to induce biofilm growth and motility in Escherichia coli nih.gov. In oral bacterial biofilms, proline supplementation had a beneficial effect, reducing the proportion of dead bacteria within the biofilm, suggesting it is utilized to maintain viability when other energy sources are scarce nih.gov.

Conversely, in Staphylococcus aureus, D-proline has demonstrated an inhibitory effect on the proliferation stage of biofilm formation nih.gov. Furthermore, in some gram-positive bacteria, proline-rich regions are integral components of cell wall-anchored proteins that act as stalks, projecting adhesive domains away from the cell surface to facilitate intercellular adhesion, a key step in biofilm accumulation nih.gov. As a potent osmoprotectant, proline betaine's primary role would be to enhance bacterial survival under the stressful conditions often found within a biofilm environment, which could indirectly support the stability and maturation of the biofilm community.

Osmoprotective Functions in Other Organisms (e.g., Marine Mollusks)

Proline betaine is a highly effective osmoprotectant in a variety of organisms, most notably in marine life adapted to fluctuating salinity. A prime example is the extremely euryhaline marine mollusk, Elysia chlorotica. This organism does not rely on free amino acids for cell volume regulation but instead utilizes proline betaine as its principal osmolyte to cope with osmotic stress nih.govjci.org. This was a significant discovery, as proline betaine was not previously known to be used as a primary osmolyte in animals nih.govjci.org. These marine osmoconformers must maintain their internal osmotic pressure at a level similar to their environment, and organic osmolytes like proline betaine are accumulated intracellularly to achieve this balance without disrupting cellular functions biologists.com.

Role as a Carbon and Nitrogen Source

Beyond its role as a protectant, proline betaine serves as a valuable nutrient for certain microorganisms, providing both carbon and nitrogen for growth.

Utilization by Microorganisms in Specific Environmental Conditions

Several soil and rhizosphere bacteria have evolved pathways to catabolize proline betaine. The root symbiont Sinorhizobium meliloti is particularly adept at this, using proline betaine not only for osmoprotection in high-salt environments but also as a source of carbon and nitrogen under low-osmolarity conditions nih.govasm.org. This dual function is facilitated by distinct transport systems. The bacterium possesses multiple transporters, such as BetS, Hut, and Prb, that mediate the uptake of proline betaine depending on the osmotic conditions and growth phase nih.govasm.org. In low-osmolarity environments, especially during the stationary phase when primary nutrients may be depleted, the Prb transporter is crucial for scavenging proline betaine from the environment to be used as an energy source nih.govasm.org.

Contribution to Microbial Growth and Survival

The ability to metabolize proline betaine directly enhances microbial fitness. For bacteria like S. meliloti, utilizing proline betaine secreted by host plants in the rhizosphere provides a competitive advantage nih.gov. The catabolism of proline and related betaines supports growth and survival, particularly under nutrient-limiting or high-stress conditions researchgate.netnih.gov. Studies on Listeria monocytogenes have shown that the addition of proline or betaine to a minimal medium significantly stimulates growth under osmotic stress, highlighting the importance of these compounds for survival in osmotically challenging environments asm.org. The accumulation of proline has been linked to the salt tolerance and virulence potential of a number of bacteria researchgate.net.

Methyl Group Donation in Biochemical Processes

Betaines are well-known methyl donors in crucial biochemical pathways. While much of the literature focuses on glycine betaine's role in the methionine cycle, evidence demonstrates that proline betaine also functions as a methyl donor researchgate.net. In this cycle, a methyl group is transferred to homocysteine to regenerate the essential amino acid methionine biochem.netengormix.com.

A specific mechanism for proline betaine has been characterized in the anaerobic gut bacterium Eubacterium limosum. This acetogen can grow on proline betaine by using it as a methyl donor in its energy metabolism nih.gov. The enzyme MtpB, a member of the MttB superfamily, catalyzes the anoxic demethylation of proline betaine. The methyl group is transferred to a corrinoid protein (MtqC), which subsequently methylates tetrahydrofolate. This reaction forms a key intermediate in the Wood-Ljungdahl pathway, the central carbon fixation pathway in acetogens nih.gov. This represents the first described anoxic mechanism for proline betaine demethylation and highlights its direct role in the one-carbon metabolism of anaerobic microorganisms nih.gov.

Table 2: Summary of Proline Betaine Functions in Non-Human Organisms

OrganismFunctionKey FindingsSource
Elysia chlorotica (Marine Mollusk)OsmoprotectionUses proline betaine as a primary osmolyte for cell volume regulation. nih.govjci.org
Sinorhizobium meliloti (Bacterium)Nutrient SourceUtilizes proline betaine as a carbon and nitrogen source in low-osmolarity conditions via Prb and Hut transporters. nih.govasm.org
Listeria monocytogenes (Bacterium)Growth & SurvivalExogenous proline and betaine stimulate growth under osmotic stress. asm.org
Eubacterium limosum (Bacterium)Methyl Group DonationDemethylates proline betaine via the MtpB enzyme to provide methyl groups for the Wood-Ljungdahl pathway. nih.gov
Staphylococcus aureus (Bacterium)OsmoprotectionHighly effective osmoprotectant, taken up by proline transport systems. nih.gov

General Contributions to Transmethylation Reactions (excluding mammalian liver/kidney direct health applications)

Proline betaine, also known as stachydrine (B192444), is synthesized in some organisms through the methylation of proline. This biosynthetic pathway itself is a transmethylation reaction where methyl groups are transferred to a proline molecule. In alfalfa (Medicago sativa), radiotracer studies have indicated that proline is the precursor for proline betaine, and the addition of methionine can stimulate its biosynthesis, suggesting the involvement of a methyl donor derived from the methionine cycle. nih.gov

While proline betaine is a product of methylation, its role as a direct methyl donor in general transmethylation reactions in plants and microorganisms is less direct than that of compounds like S-adenosylmethionine (SAM). Its primary metabolic fate in many organisms involves sequential demethylation. In the bacterium Sinorhizobium meliloti, proline betaine is catabolized back to proline through two demethylation steps. nih.gov This process releases methyl groups, but the direct transfer of these methyl groups to other substrates in a manner analogous to SAM is not a primary described function. Instead, the demethylation process is a key part of its utilization as a carbon and nitrogen source. nih.gov

Interaction with Methionine Cycle in Microorganisms and Plants

The metabolism of proline betaine is intricately linked with the methionine cycle, particularly in microorganisms. The catabolism of proline betaine involves the removal of its methyl groups. In bacteria like Sinorhizobium meliloti and Pseudomonas denitrificans, the degradation of proline betaine to proline generates formaldehyde. researchgate.net

Secondary Metabolic Functions in Plants

Proline betaine functions as a significant secondary metabolite in various plant species, contributing to several physiological and defense mechanisms.

Contribution to Nitrogen Fixation

Proline betaine plays a crucial role in the symbiotic relationship between legumes and nitrogen-fixing bacteria, such as Sinorhizobium meliloti in alfalfa nodules. nih.gov Its accumulation in the plant, particularly under salt stress, provides a direct benefit to the rhizobial symbionts.

Osmoprotectant for Bacteroids: Proline betaine that accumulates in the cytosol of nodule cells can be transported to the bacteroids, where it acts as a potent osmoprotectant, helping to maintain their function under osmotic stress. nih.gov

Carbon and Nitrogen Source: S. meliloti can utilize proline betaine as a source of carbon and nitrogen, which is particularly important for the colonization of seedling roots and survival in the rhizosphere. nih.gov

Enhanced Nitrogenase Activity: By protecting the bacteroids and providing essential nutrients, proline betaine indirectly helps to maintain nitrogenase activity under stressful conditions, such as high salinity, thus supporting the process of nitrogen fixation. nih.gov Exogenous application of proline betaine has been shown to have a beneficial effect on the nitrogen fixation activity of alfalfa seedlings. nih.gov

Plant SpeciesSymbiotic BacteriumRole of Proline BetaineEffect on Nitrogen Fixation
Alfalfa (Medicago sativa)Sinorhizobium melilotiOsmoprotectant, Carbon/Nitrogen SourceAlleviates the negative effects of salt stress on nitrogen fixation nih.gov

Involvement in Pest Resistance Mechanisms

Proline and related compounds, including betaines, are recognized for their role in plant defense signaling and imparting resistance against various stresses, which can include pests. While specific mechanistic details for proline betaine are an area of ongoing research, its accumulation is often part of a broader stress response that enhances plant resilience. Proline itself is known to act as a signaling molecule that can trigger defense-related gene expression. microbiologyjournal.orgnih.gov The accumulation of these compatible solutes can make the plant tissue less palatable or nutritious for herbivores.

Influence on Plant Growth and Development Regulation

Proline betaine, as a compatible solute, plays a significant role in maintaining plant growth and development, particularly under abiotic stress conditions. By contributing to osmotic adjustment, it helps to maintain cell turgor, which is essential for cell expansion and growth. ijcmas.commdpi.com

Plant ProcessInfluence of Proline Betaine/Related Compounds
Cell Turgor MaintenanceContributes to osmotic adjustment, essential for cell expansion ijcmas.commdpi.com
PhotosynthesisHelps stabilize membranes and protect photosynthetic machinery under stress ijcmas.com
Root DevelopmentProline accumulation can be associated with root elongation and biomass, particularly under stress mdpi.com

Impact on Other Secondary Metabolite Biosynthesis (e.g., Flavonoids)

The metabolism of proline is linked to other key metabolic pathways that are responsible for the synthesis of a wide range of secondary metabolites, including flavonoids. The proline cycle can be coupled to the pentose (B10789219) phosphate (B84403) pathway (PPP), which generates erythrose-4-phosphate. cas.cz This compound is a crucial precursor for the shikimate pathway, which leads to the biosynthesis of aromatic amino acids and subsequently, a vast array of phenylpropanoids, including flavonoids. cas.czcas.cz

Biological Interactions and Symbiotic Relationships

Proline betaine plays a significant role in the intricate communication and symbiotic relationships between certain plants and soil bacteria. It functions as a key signaling molecule and a nutrient source, particularly in the interaction between legumes like alfalfa (Medicago sativa) and the nitrogen-fixing bacterium Sinorhizobium meliloti.

Proline betaine, which is released by the seeds of plants such as alfalfa during germination, serves as an inducer of nodulation (nod) genes in the symbiotic bacterium Sinorhizobium meliloti nih.gov. The induction of these genes is a critical initial step in the formation of root nodules, where atmospheric nitrogen is converted into ammonia (B1221849). The expression of nod genes is activated through the NodD2 transcriptional regulator in the bacterium nih.gov. This signaling mechanism demonstrates a sophisticated level of co-evolution, where the plant provides a specific chemical cue that initiates the symbiotic process with its bacterial partner.

Beyond its role as a signaling molecule, proline betaine also facilitates the successful colonization of plant roots by rhizobia. S. meliloti has the capacity to use proline betaine as a source of both carbon and nitrogen nih.govnih.gov. The catabolism of proline betaine by the bacteria is an important factor that contributes to the effective colonization of seedling roots, especially in the competitive environment of the rhizosphere nih.gov.

To utilize proline betaine, S. meliloti employs several transport systems to uptake the compound from its environment. These systems are crucial for the bacterium to benefit from the proline betaine released by the plant.

Transporter SystemTypeFunction and AffinityReference
BetSHigh-affinity Na+-coupled transporterA high-affinity transporter for both proline betaine and glycine betaine. nih.govnih.gov nih.govnih.gov
HutProU-like ABC transporterContributes to proline betaine uptake at low osmolarity and has a high affinity for histidine and proline as well. nih.gov nih.gov
PrbOpp-like ABC transporterA novel transport system that mediates the uptake of proline betaine at both high and low osmolarities. nih.gov nih.gov

Neuro-modulation in Model Organisms (e.g., Caenorhabditis elegans)

In the nematode model organism Caenorhabditis elegans, proline betaine (often referred to simply as betaine in this context) functions beyond its metabolic roles as an osmolyte and methyl donor, acting as a key signaling molecule within the nervous system.

Research has established that betaine acts as a noncanonical neuromodulator in C. elegans nih.govpnas.org. It is synthesized and released from a specific pair of interneurons (RIMs) and is involved in controlling complex behavioral states, such as the switch between local and global foraging patterns nih.govpnas.orgnih.gov. This function distinguishes it from classical neurotransmitters and highlights its role in modulating the activity of neural circuits to adapt the organism's behavior to environmental conditions nih.gov.

The neuromodulatory effects of proline betaine are mediated through direct interaction with specific ligand-gated ion channels in the neural circuits of C. elegans. nih.govpnas.org This mechanism of action has been elucidated through the identification of specific molecular targets for betaine.

ReceptorChannel TypeFunctionReference
LGC-41Inhibitory Betaine-gated Chloride ChannelExpressed broadly in the navigation circuit, its activation by betaine is required for changes in foraging behavior. nih.govpnas.orgnih.govbiorxiv.org nih.govpnas.orgnih.govbiorxiv.org
ACR-23Betaine-gated Cation ChannelFunctions in mechanosensory neurons to maintain basal levels of locomotion. Overactivation of this channel by excess betaine can lead to hypercontraction. nih.gov nih.gov

Chaperone-like and Antioxidant Properties (in vitro/mechanistic studies)

Proline betaine exhibits protective properties at the cellular level, functioning as a molecular chaperone and contributing to antioxidant defense systems.

Its function as a molecular chaperone involves maintaining the structural integrity of proteins, which is crucial for regulating enzyme activity researchgate.net. This stabilizing effect helps protect cellular machinery, particularly under conditions of stress.

Furthermore, proline betaine demonstrates significant antioxidant capabilities. Studies in C. elegans have shown that betaine treatment can extend lifespan by improving antioxidant capacity biorxiv.org. This is achieved, in part, by increasing the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) and causing a significant reduction in the accumulation of reactive oxygen species (ROS) biorxiv.org. In vitro studies using cultured tobacco cells under salt stress have also shown that proline and betaine can mitigate the detrimental effects of stress by increasing the activities of key antioxidant enzymes nih.gov.

Enzyme/MoleculeEffect of Proline BetaineObserved InReference
Reactive Oxygen Species (ROS)Significant reduction in accumulation.C. elegans biorxiv.org
Superoxide Dismutase (SOD)Increased activity.C. elegans biorxiv.org
CatalaseAlleviated the reduction in activity under salt stress.Tobacco BY-2 cells nih.gov
PeroxidaseAlleviated the reduction in activity under salt stress.Tobacco BY-2 cells nih.gov

These findings suggest that proline betaine provides protective action against oxidative damage by enhancing the cell's endogenous antioxidant defense systems. nih.gov

Protection against Protein Denaturation and Aggregation

Proline betaine, as a compatible solute, plays a crucial role in protecting macromolecular structures against denaturation. nih.gov This osmoprotective capability extends to mitigating the aggregation of proteins, a common issue in various biological systems and biotechnological processes. Research on related compounds, proline and betaine, provides insights into the mechanisms underlying this protective effect. For instance, studies on the in vitro refolding of hen egg-white lysozyme (B549824) have shown that proline is effective in preventing aggregation during the refolding process. researchgate.net The proposed mechanism suggests that proline binds to protein folding intermediates, trapping them in a state that is less prone to aggregation. researchgate.net

Furthermore, investigations using super-resolution microscopy to observe insulin (B600854) aggregation in real-time have demonstrated that high concentrations of betaine or proline can modulate the final aggregate structures. nih.govnih.gov Instead of forming large spherulites, the presence of these compounds leads to the formation of smaller aggregates. nih.govnih.gov This modulation of aggregate size is dependent on the concentration of the osmolyte. nih.gov The presence of proline and betaine is also thought to protect against the adverse effects of dehydration-induced thermodynamic changes in a protein-containing system. nih.gov By influencing protein solvation, these compounds can help maintain protein stability. nih.gov In biotechnological applications, stabilizing osmolytes like proline are often added to protein solutions to prevent aggregation. unibas.ch

Effect of Betaine and Proline on Insulin Aggregate Formation
LigandConcentration (mM)Percentage of Small Aggregates
None0Low (few detected)
Betaine10047%
500>60%
Proline10047%
500>60%

Modulation of Oxidative Stress in Biochemical Systems

Proline betaine and related compounds can modulate oxidative stress in various biochemical systems, primarily through the upregulation of antioxidant defense mechanisms. nih.govnih.gov In plants subjected to environmental stressors like high salinity, which induces oxidative stress, the application of proline and glycine betaine has been shown to enhance the activity of enzymatic antioxidant systems. nih.govresearchgate.net One of the key mechanisms is the enhancement of the ascorbate-glutathione (AsA-GSH) cycle. nih.gov This cycle involves several enzymes, including ascorbate (B8700270) peroxidase (APX), monodehydroascorbate reductase (MDHAR), dehydroascorbate reductase (DHAR), and glutathione (B108866) reductase (GR), which work together to detoxify reactive oxygen species (ROS). nih.gov

Studies on rice varieties under salt stress have demonstrated that exogenous application of proline and glycine betaine leads to increased activities of these crucial antioxidant enzymes. nih.govnih.gov In addition to the AsA-GSH cycle, these compatible solutes also bolster other components of the antioxidant defense system, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). nih.gov Furthermore, proline and betaine have been observed to increase the activity of glutathione S-transferases (GSTs) and enzymes of the glyoxalase system, such as glyoxalase I and glyoxalase II, in maize seedlings under saline stress. researchgate.net This upregulation of detoxification enzymes helps in mitigating the damaging effects of ROS and other cytotoxic compounds generated during oxidative stress. researchgate.net

Impact of Proline and Glycine Betaine on Antioxidant Enzyme Activities under Salt Stress
Enzyme/SystemEffect Observed with Proline/Glycine Betaine ApplicationBiochemical System
Ascorbate Peroxidase (APX)Increased ActivityRice (Oryza sativa L.)
Monodehydroascorbate Reductase (MDHAR)Increased ActivityRice (Oryza sativa L.)
Dehydroascorbate Reductase (DHAR)Increased ActivityRice (Oryza sativa L.)
Glutathione Reductase (GR)Increased ActivityRice (Oryza sativa L.)
Glutathione S-transferases (GSTs)Increased ActivityMaize (Zea mays L.)
Glyoxalase I (Gly I)Increased ActivityMaize (Zea mays L.)
Glyoxalase II (Gly II)Increased ActivityMaize (Zea mays L.)

Cryoprotective Applications (e.g., for Microorganism Storage)

The osmoprotective properties of proline betaine also confer significant cryoprotective capabilities, making it a valuable compound for applications such as the storage of microorganisms. As an osmoprotectant, proline betaine helps organisms survive high osmotic stress, a condition analogous to the dehydration stress experienced by cells during freezing. nih.govscispace.com Its accumulation within cells helps to maintain cell volume and protect cellular components. nih.gov

Research into synthetic betaine-type metabolite analogs has demonstrated their potent cryoprotective effects on enzymes during freezing and thawing cycles. nih.gov These compounds were found to be superior to conventional cryoprotectants like dimethylsulfoxide and glycerol (B35011) in preserving enzyme activity. nih.gov For instance, an analog with triplicate n-butyl chains maintained 95% of α-glucosidase activity even after 100 freeze-thaw cycles. nih.gov This highlights the potential of betaine structures in protecting biological macromolecules from freezing-induced denaturation. nih.gov In natural systems, mixtures of cryoprotectants, often including proline and betaine, are crucial for the freeze tolerance of organisms like the larvae of the drosophilid fly, Chymomyza costata. biologists.com The synergistic action of these compounds helps to reduce the amount of ice formed and protect cells from damage. biologists.com In the context of microorganisms, proline betaine has been shown to be a highly effective osmoprotectant for bacteria such as Staphylococcus aureus, enabling their growth in high salt environments, which suggests a similar protective role during the osmotic challenges of freezing. nih.gov

Comparison of Cryoprotective Ability on α-Glucosidase Activity After Freeze-Thaw Cycles
CryoprotectantRemaining Activity after 100 Cycles
Betaine-type analog (triplicate n-butyl chains)95%
Control Cryoprotectants (e.g., DMSO, glycerol)10-20%

Analytical Methodologies and Characterization

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental tool for the separation and analysis of proline betaine (B1666868) hydrochloride from complex mixtures. The choice of chromatographic technique is dictated by the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of proline betaine. Due to the compound's polar and zwitterionic nature, several HPLC modes can be employed for its separation.

Ion-exchange chromatography (IEX) is a powerful method for separating molecules based on their net charge. purolite.com For the analysis of proline betaine, which possesses a permanent positive charge on its quaternary ammonium (B1175870) group, cation-exchange chromatography is particularly effective. purolite.comuni-graz.at

In this technique, the stationary phase consists of negatively charged functional groups that interact with the positively charged proline betaine. Elution is typically achieved by increasing the ionic strength or altering the pH of the mobile phase. A common mobile phase for the separation of betaines, including proline betaine, is an ammonium formate (B1220265) buffer solution. uni-graz.at For instance, a method for the simultaneous determination of glycine (B1666218) betaine and arsenobetaine (B179536) utilized a cation-exchange column with an ammonium formate buffer. uni-graz.at Another approach for separating proline betaine and trigonelline (B31793) in plant extracts employed a Partisil 10-SCX column with a 50 mM KH2PO4 buffer (pH 4.6) containing 5% (v/v) methanol (B129727). nih.gov

A study on the determination of betaine in feed ingredients utilized a cation exchange column (Partisil SCX-10) with a 50 mM KH2PO4 mobile phase and UV detection at 200 nm. researchgate.net Similarly, the simultaneous determination of betaine, choline, and trimethylamine (B31210) in feed additives was achieved using cation-exchange chromatography with a methanesulfonic acid solution as the eluent. nih.gov

Table 1: Examples of Cation-Exchange Chromatography Methods for Betaine Analysis

Stationary PhaseMobile PhaseApplicationReference
Partisil 10-SCX50 mM KH2PO4 (pH 4.6) with 5% (v/v) methanolPlant Extracts nih.gov
Partisil SCX-1050 mM KH2PO4Feed Ingredients researchgate.net
IonPac SCS14.5 mmol/L methanesulfonic acid with 10% (v/v) acetonitrile (B52724)Feed Additives nih.gov

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique, but the high polarity of proline betaine hydrochloride presents a challenge for retention on nonpolar stationary phases. pharmaguideline.com To overcome this, two main strategies are employed: derivatization and ion-pairing. pharmaguideline.comchromatographyonline.com

Derivatization involves chemically modifying the proline betaine molecule to make it less polar and more amenable to separation on a C18 or C8 column. nih.govnih.govsickkids.ca This often involves reacting the carboxyl group of the proline betaine with a chromophoric or fluorophoric reagent, which also enhances detection sensitivity. nih.gov For example, a method for the analysis of hydroxyproline (B1673980) and proline from collagen involved derivatization with dabsyl chloride. nih.gov Another sensitive method for proline determination utilized automated pre-column fluorescence derivatization. nih.gov The Waters Pico-Tag System, for instance, uses phenylisothiocyanate (PITC) for pre-column derivatization of amino acids, including proline, to form stable derivatives detectable at low picomole levels. sickkids.ca

Ion-pairing agents are added to the mobile phase to form a neutral ion-pair with the charged analyte, thereby increasing its hydrophobicity and retention on the reverse-phase column. pharmaguideline.comchromatographyonline.comsigmaaldrich.com For a positively charged analyte like proline betaine, an anionic ion-pairing agent, such as an alkylsulfonate, is used. chromatographyonline.comsigmaaldrich.com The choice of the ion-pairing reagent and its concentration is critical for achieving optimal separation. sigmaaldrich.comjk-sci.com A patent for measuring betaine content describes a method using a C18 column with a mobile phase containing sodium hexanesulfonate as an ion-pairing agent. google.com

Table 2: RP-HPLC Strategies for Polar Analyte Retention

StrategyPrincipleExample ReagentsReference
DerivatizationChemical modification to increase hydrophobicity and detectability.Dabsyl chloride, Phenylisothiocyanate (PITC) nih.govsickkids.ca
Ion-PairingFormation of a neutral ion-pair with an oppositely charged agent in the mobile phase.Alkylsulfonates (e.g., sodium hexanesulfonate) chromatographyonline.comgoogle.com

Hydrophilic Interaction Chromatography (HILIC) is an increasingly popular alternative for the analysis of highly polar compounds like proline betaine. lcms.czrsc.orgchromatographyonline.comwaters.comsielc.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer. nih.gov This creates a water-enriched layer on the surface of the stationary phase, and separation is based on the partitioning of the analyte between this layer and the bulk mobile phase. chromatographyonline.comwaters.com

HILIC offers several advantages for proline betaine analysis, including good retention of polar compounds without the need for derivatization or ion-pairing agents. sielc.com The high organic content of the mobile phase is also beneficial for enhancing sensitivity when using mass spectrometry detection. nih.gov Various HILIC stationary phases, such as silica (B1680970), amide, and zwitterionic phases, can be used, each offering different selectivity. rsc.orgchromatographyonline.comwaters.com For instance, a method for the determination of betaine in beetroot samples utilized a HILIC Kinetex column with a mobile phase of acetonitrile and ammonium formate buffer. nih.gov Another study on the analysis of betaine from Lycii Fructus employed an Atlantis HILIC silica column with a mobile phase of acetonitrile and ammonium acetate (B1210297) buffer. nih.gov

Table 3: HILIC Conditions for Betaine Analysis

Stationary PhaseMobile PhaseApplicationReference
HILIC KinetexAcetonitrile and 10 mM ammonium formate buffer (pH 3)Beetroot Juice nih.gov
Atlantis HILIC SilicaAcetonitrile and 30 mM ammonium acetate buffer (pH 3.0)Lycii Fructus nih.gov
YMC NH2-phaseAcetonitrile and water (75:25, v/v)Fructus Lycii rsc.org

Proline betaine lacks a strong chromophore, which makes its detection by UV-Vis spectrophotometry challenging. researchgate.netresearchgate.net As a result, detection is typically performed at low wavelengths where the molecule exhibits some absorbance, such as 192 nm, 195 nm, or 205 nm. nih.govgoogle.comresearchgate.net For example, a method for the analysis of proline analogues and betaines in plant species utilized UV detection at 195 nm. researchgate.net The determination of proline betaine and trigonelline in alfalfa was carried out with detection at 192 nm. nih.gov A study isolating proline betaine from human urine also used a detection wavelength of 205 nm. jci.org

Optimizing UV detection requires careful selection of the mobile phase components to minimize background absorbance at these low wavelengths. sielc.com The use of derivatizing agents that introduce a chromophore into the proline betaine molecule can significantly enhance detection sensitivity and allow for detection at higher, more specific wavelengths. researchgate.netimpactfactor.orgresearchgate.net For instance, derivatization with 2-naphthacyl trifluoromethane (B1200692) sulfonate allows for UV detection of betaines. researchgate.net

Mass spectrometry (MS) is a highly sensitive and specific detection technique that is often coupled with HPLC for the analysis of this compound. researchgate.net MS provides information about the molecular weight and structure of the analyte, which aids in its unambiguous identification.

Electrospray ionization (ESI) is a commonly used ionization technique for proline betaine, as it is well-suited for polar and charged molecules. nih.govresearchgate.net In positive ion mode, proline betaine is typically detected as the protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 144. jci.orgresearchgate.net

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity. researchgate.netpacific.edunih.gov In MS/MS, the precursor ion (e.g., m/z 144 for proline betaine) is isolated and fragmented, and the resulting product ions are detected. researchgate.net The fragmentation pattern is characteristic of the molecule's structure. For proline betaine, characteristic product ions are observed at m/z 98, 84, and 58. researchgate.net The fragmentation of proline-containing peptides has been studied, revealing that cleavage often occurs at the N-terminal to the proline residue. nih.gov In some cases, unique fragmentation pathways, such as the elimination of a neutral oxazolone, have been observed for proline-containing peptides. nih.gov The gas-phase ion structure of proline-containing b2 ions has also been investigated, with evidence suggesting the formation of a diketopiperazine structure. core.ac.uk

Table 4: Mass Spectrometric Data for Proline Betaine

Ionization ModePrecursor Ion (m/z)Major Product Ions (m/z)Reference
Positive ESI144 ([M+H]+)98, 84, 58 jci.orgresearchgate.net

Mass Spectrometry (MS) Applications

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), is a non-invasive and powerful technique for the quantification of proline betaine in biological fluids. It provides structural information and allows for the simultaneous detection of multiple metabolites.

In the analysis of urine samples, ¹H-NMR spectroscopy has been successfully used to determine proline betaine concentrations researchgate.net. The quantification is achieved by integrating the area of specific proton signals of proline betaine and comparing it to a known concentration of an internal standard. The distinct signals of the N-methyl protons of proline betaine in the ¹H-NMR spectrum allow for its clear identification and quantification even in a complex matrix like urine nih.gov. Studies have demonstrated excellent linearity of the calibration curve for betaine analysis using ¹H-NMR over a concentration range of 0.2-1.2 mmol/L, with a detection limit of less than 15 µmol/L researchgate.net.

Table 2: Performance of ¹H-NMR for Betaine Quantification researchgate.net

Parameter Result
Linearity (r) 0.997
Concentration Range 0.2-1.2 mmol/L
Detection Limit < 15 µmol/L
Coefficient of Variation (CV) 1-7%

UV-Visible spectroscopy offers a colorimetric approach for the quantification of proline betaine. A common method involves the use of Reinecke's salt (ammonium tetrathiocyanatodiamminechromate(III)), which forms a colored complex with quaternary ammonium compounds like proline betaine nih.govfrontiersin.org.

The procedure typically involves the precipitation of proline betaine from a sample solution by the addition of Reinecke's salt. The resulting precipitate is then dissolved in a suitable solvent, and the absorbance of the solution is measured at a specific wavelength, usually around 525 nm mdpi.com. The concentration of proline betaine is then determined by comparing the absorbance to a standard curve prepared with known concentrations of proline betaine or a related standard. This method has been applied to determine betaine content in various biological samples nih.govfrontiersin.org.

Another colorimetric method that can be used for the proline moiety is the reaction with ninhydrin (B49086) in an acidic medium, which produces a characteristic colored product with an absorption maximum at 520 nm researchgate.net. However, this method is specific to the proline structure and may have interferences from other amino acids.

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for the structural characterization of this compound by identifying its functional groups. The FT-IR spectrum provides a unique molecular fingerprint based on the vibrational modes of the molecule.

Titrimetric Analysis

Titrimetric methods can be employed for the quantification of this compound, offering a cost-effective and straightforward analytical approach. Given its chemical structure, two primary titrimetric methods are applicable.

One approach is an acid-base titration. Since proline betaine is a zwitterionic compound, its hydrochloride salt will behave as an acid in solution. It can be titrated with a standard solution of a strong base, such as sodium hydroxide (B78521), and the endpoint can be determined using a suitable indicator or potentiometrically.

Alternatively, an argentometric titration can be used to quantify the chloride content of this compound. This method involves the titration of the sample with a standard solution of silver nitrate (B79036). The reaction of silver ions with chloride ions forms a precipitate of silver chloride. The endpoint of the titration can be detected using various methods, including the Mohr, Volhard, or Fajans methods, or by potentiometry. Analysis of betaine hydrochloride products has shown that the theoretical chloride content is 23.08% orffa.com.

Table 3: Theoretical Composition of Betaine Hydrochloride orffa.com

Component Theoretical Percentage
Nitrogen (N) 9.12%
Crude Protein (CP) (N x 6.25) 57.00%
Chloride (Cl⁻) 23.08%

Ancillary Analytical Parameters for Quality Control

Nitrogen (Crude Protein) Content by Kjeldahl Method

The Kjeldahl method is a well-established technique for determining the total nitrogen content in organic compounds orffa.com. From the nitrogen content, the crude protein level can be calculated. The method involves three main steps:

Digestion: The sample is heated with concentrated sulfuric acid, which decomposes the organic material and converts the organically bonded nitrogen into ammonium sulfate (B86663).

Distillation: A strong base (sodium hydroxide) is added to the digested mixture, which converts the ammonium ions into ammonia (B1221849) gas. The ammonia is then distilled and collected in an acidic receiving solution.

Titration: The amount of ammonia captured is determined by titration, allowing for the calculation of the nitrogen content in the original sample.

For pure this compound, the theoretical nitrogen and crude protein contents serve as key quality benchmarks. Any significant deviation from these values can indicate impurities or a lower-purity product.

Purity of Betaine HClTheoretical Nitrogen (N) ContentTheoretical Crude Protein (CP) Content (N x 6.25)
100%9.12%57.00%
98%8.94%55.86%
95%8.66%54.15%

Data sourced from Orffa orffa.com

Chloride (Cl-) Concentration Determination

Determining the chloride ion concentration is another critical quality control parameter. Based on its molecular weight and structure, pure betaine hydrochloride has a theoretical chloride content of 23.08% orffa.com. Common methods for chloride determination include:

Argentometric Titration: This classic titrimetric method involves titrating the sample solution with a standardized silver nitrate solution. In the Mohr method, potassium chromate (B82759) is used as an indicator, which forms a reddish-brown silver chromate precipitate after all the chloride ions have precipitated as white silver chloride, thus signaling the endpoint f1000research.com.

Ion Chromatography (IC): A modern instrumental method where a small volume of the sample solution is injected into the chromatograph. The chloride ions are separated from other ions on a separator column and quantified using a conductivity detector wisc.edu.

Purity of Betaine HClTheoretical Chloride (Cl-) Content
100%23.08%
98%22.62%
95%21.93%

Data sourced from Orffa orffa.com

Moisture Content and Crude Ash Level

Moisture content and crude ash level are important indicators of product quality and stability.

Moisture Content: High moisture can indicate hygroscopicity and inferior quality. It is determined by a "loss on drying" method, where a sample is heated in an oven (e.g., at 105°C) until a constant weight is achieved. A moisture content of ≤ 2% is typically desired for betaine hydrochloride products orffa.com.

Crude Ash: This parameter reflects the amount of inorganic, non-combustible material. The sample is heated in a muffle furnace at a high temperature (e.g., 550°C) for several hours until all organic matter is incinerated. A negligible ash level of ≤ 1% is expected for high-quality betaine hydrochloride orffa.com.

Sample Preparation and Extraction Strategies

Proper sample preparation is crucial for accurate analysis, especially when this compound must be isolated from a complex matrix.

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a technique used to separate compounds based on their relative solubilities in two different immiscible liquids. For quaternary ammonium compounds like proline betaine, which are highly water-soluble, specific strategies are needed to facilitate their transfer into an organic phase for analysis.

The process often involves adjusting the properties of the aqueous sample to enhance extraction efficiency. Key factors include:

pH Adjustment: Modifying the pH of the aqueous sample can influence the charge state of interfering compounds.

Salinity Adjustment: Increasing the ionic strength of the aqueous phase by adding a salt (e.g., sodium chloride), a technique known as "salting out," can decrease the solubility of the target analyte in the aqueous layer and promote its transfer to the organic solvent researchgate.net.

Use of Counter-ions: Adding a counter-ion (e.g., potassium iodide) can form an ion pair with the positively charged betaine molecule, creating a more lipophilic complex that is more readily extracted by an organic solvent acs.org.

Common organic solvents used for the LLE of quaternary ammonium compounds from aqueous samples include chloroform (B151607) and dichloromethane (B109758) researchgate.netacs.org. For instance, a method for extracting similar compounds from water involves adjusting the sample pH to 1.5, adding sodium chloride to a concentration of 3%, and then performing the extraction with chloroform researchgate.net. Another approach involves using ethyl acetate to separate betaine complexes from an aqueous phase jci.org. The choice of solvent and specific conditions depends on the sample matrix and the subsequent analytical method.

Solid-Liquid Extraction (e.g., Methanolic KOH Heating)

Solid-liquid extraction (SLE) represents a foundational technique for isolating proline betaine from various sample matrices. Traditional methods have often employed solvents like methanol, dichloromethane, and chloroform, sometimes in combination with water for cold extractions nih.gov. A notable SLE method involves the use of methanolic potassium hydroxide (KOH) coupled with heating, for instance, in a boiling Goldfisch apparatus, to facilitate the extraction of betaines nih.gov.

Other SLE approaches utilize different solvent systems and conditions. For example, in the analysis of plant material, proline betaine can be extracted by crushing the sample in liquid nitrogen and then repeatedly extracting the resulting powder with 70% (v/v) ethanol (B145695) nih.gov. The combined ethanol extracts are then typically evaporated to dryness and redissolved in water for further analysis nih.gov. Another method for extracting phenylpropanoids, which can be adapted for similar compounds, involves sonicating a powdered sample in 80% methanol mdpi.com. For some applications, pure water has been found to be a superior extracting solvent compared to ethanol or methanol mixtures, particularly when combined with ultrasonication nih.gov.

These SLE methods, while effective, are often non-selective and can co-extract interfering substances, which necessitates subsequent clean-up procedures to ensure analytical accuracy nih.govresearchgate.net.

Table 1: Comparison of Solid-Liquid Extraction Parameters for Betaines

Parameter Method 1 Method 2 Method 3
Solvent Methanolic KOH 70% (v/v) Ethanol 100% H₂O
Technique Boiling (Goldfisch apparatus) Stirring at room temp. Ultrasonication
Matrix Food Samples nih.gov Plant Material (Alfalfa) nih.gov Lycii Fructus nih.gov
Post-extraction Step Further purification Evaporation and redissolution in water Filtration

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE) has emerged as a more modern and efficient alternative to traditional SLE for extracting polar compounds like proline betaine from solid and water-rich samples nih.gov. This technique utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process.

In a study on the extraction of betaine from Beta vulgaris (beetroot), ASE was employed for the first time for this purpose nih.govresearchgate.netnih.gov. The procedure involved mixing the sample (peel or pulp) with roast sand and performing the extraction at 50°C nih.gov. Researchers compared the performance of two different extraction solvents: methanol and a 50:50% (v/v) water-methanol solution. While both solvents achieved high extraction yields of approximately 95%, pure methanol was selected as the preferred solvent because of its compatibility with the subsequent solid-phase extraction (SPE) clean-up step, which used a pure silica cartridge nih.gov. The extraction was performed over three cycles of five minutes each nih.gov.

**Table 2: Accelerated Solvent Extraction (ASE) Findings for Betaine from *Beta vulgaris***

Parameter Details Finding/Outcome Reference
Sample Matrix Beetroot peel and pulp - nih.gov
Temperature 50°C - nih.gov
Extraction Cycles 3 cycles of 5 min each - nih.gov
Solvents Compared Methanol vs. Water-Methanol (50:50% v/v) Both solvents yielded ~95% extraction efficiency. nih.gov
Solvent Selected Methanol Chosen for its compatibility with the subsequent SPE clean-up step. nih.gov

Clean-up Procedures (e.g., Solid Phase Extraction, Activated Charcoal)

Following extraction, a clean-up step is crucial to remove co-extracted impurities that can interfere with the final analysis, thereby affecting the method's sensitivity and accuracy nih.govresearchgate.net. Solid Phase Extraction (SPE) is a widely used technique for this purpose, isolating analytes from a liquid sample by adsorbing them onto a solid stationary phase sigmaaldrich.com.

Solid Phase Extraction (SPE)

Various SPE sorbents have been tested for the purification of betaine extracts. In one study, the performance of three different sorbents was compared: a strong cation exchanger (SCX), a mixed-mode polymer-based resin, and pure silica nih.gov. For betaine analysis in beetroot juice, SPE proved effective, yielding recoveries of 92.7% for red beetroot and 93.3% for golden beetroot nih.gov. It was noted that for pure silica cartridges, the betaine needed to be dissolved in methanol to ensure strong interaction with the sorbent and prevent low recoveries nih.gov.

Another clean-up strategy, particularly useful when proline is an interfering compound, involves the use of an anion exchange resin researchgate.net. This procedure can completely retain proline, which is essential as proline and glycine betaine can have similar retention times in certain HPLC systems researchgate.net.

A different approach, known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), combines extraction and clean-up. This method uses magnesium sulfate and sodium chloride for a salting-out effect during extraction, followed by a dispersive SPE (d-SPE) clean-up step nih.gov. The d-SPE step may employ a combination of sorbents like primary secondary amine (PSA) to remove sugars and organic acids, and graphitized carbon black (GCB) to remove pigments and aromatic interferences nih.gov.

Table 3: Performance of Different SPE Sorbents for Betaine Clean-up

Sorbent Type Purpose/Target Impurities Recovery Rate Reference
Strong Cation Exchanger (SCX) General clean-up Variable nih.gov
Pure Silica General clean-up High, when loaded with methanol nih.gov
Anion Exchange Resin Removal of proline Effective proline retention researchgate.net
PSA and GCB (in QuEChERS) Sugars, acids, dyes, aromatics ~75% (betaine interaction with GCB noted) nih.gov

Activated Charcoal

Activated charcoal is a well-known adsorbent used for purification and as an antidote for various poisons due to its large surface area and capacity to adsorb a wide range of chemicals nih.govresearchgate.net. While specific studies detailing its use as a primary clean-up step for this compound are not prevalent, its general application in removing impurities makes it a potential tool. In purification processes, it can be used in packed columns to remove unwanted proteins and other interfering compounds from extracts researchgate.net. The efficiency of adsorption can be influenced by factors such as particle size and the flow rate of the extract through the column researchgate.net.

Challenges and Advancements in Analytical Accuracy

The accurate analysis of this compound is fraught with challenges. The analysis of betaines is often a difficult procedure, requiring experienced laboratories to achieve reliable results orffa.com. A primary challenge is the co-extraction of interfering species from the sample matrix, which can significantly affect the sensitivity and selectivity of the analytical method nih.gov. For instance, proline can interfere with the quantification of betaines in some chromatographic systems due to similar retention times researchgate.net. Furthermore, self-report dietary assessment methods are subject to significant recall bias, highlighting the need for accurate biomarkers like proline betaine and robust analytical methods to verify intake nih.gov.

Significant advancements have been made to overcome these challenges. A major step forward is the coupling of efficient extraction techniques with selective clean-up procedures. The combination of Accelerated Solvent Extraction (ASE) with Solid-Phase Extraction (SPE) has been shown to be a quick and effective procedure for the isolation of betaine from complex matrices like beetroot, achieving high recoveries of around 93% nih.govresearchgate.netnih.gov.

On the detection side, advancements in chromatography and mass spectrometry have greatly improved accuracy. The use of Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for polar compounds like betaine, as it promotes retention on the stationary phase through polar interactions nih.gov. Coupling HILIC with tandem mass spectrometry (HILIC-MS/MS) provides a highly sensitive and selective detection method, allowing for precise quantification even at low concentrations nih.govresearchgate.net. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is also commonly used, but as betaine lacks a strong chromophore, detection is limited to low wavelengths and may require derivatization for sensitive analysis researchgate.netresearchgate.net.


Chemical Synthesis and Production Methods

Laboratory Synthesis Routes

In a laboratory setting, proline betaine (B1666868) hydrochloride can be synthesized from the amino acid L-proline through a two-step process involving methylation followed by the formation of the hydrochloride salt.

Synthesis from L-Proline

The synthesis of proline betaine, also known as stachydrine (B192444), from L-proline is achieved through the methylation of the secondary amine group of the proline ring. This N-methylation reaction converts L-proline into N,N-dimethyl-L-proline. Common methylating agents used for this transformation include iodomethane and dimethyl sulfate (B86663). nih.gov The reaction involves the nucleophilic attack of the nitrogen atom in the proline ring on the methyl group of the methylating agent. This process is typically carried out in the presence of a base to neutralize the acid generated during the reaction and to deprotonate the nitrogen atom, enhancing its nucleophilicity. The reaction can be conceptualized as follows:

Step 1: First Methylation: L-proline reacts with a methylating agent to form N-methylproline.

Step 2: Second Methylation: N-methylproline undergoes a second methylation to yield proline betaine (stachydrine).

Radioisotope labeling studies in alfalfa plants have confirmed that proline is the precursor for proline betaine, with N-methylproline being an intermediate in this biosynthetic pathway. nih.gov

Reaction Pathways for Hydrochloride Salt Formation

Once proline betaine is synthesized, it is converted to its hydrochloride salt to improve its stability and handling properties. This is a straightforward acid-base reaction where the zwitterionic proline betaine is treated with hydrochloric acid (HCl). The carboxylate group of the proline betaine is protonated by the hydrochloric acid, resulting in the formation of proline betaine hydrochloride.

The reaction can be represented as: (CH₃)₂N⁺(CH₂)₃CH(COO⁻) + HCl → (CH₃)₂N⁺(CH₂)₃CH(COOH)Cl⁻

This process is typically achieved by dissolving the synthesized proline betaine in a suitable solvent and then adding a stoichiometric amount of hydrochloric acid. The resulting this compound can then be isolated by crystallization and filtration. google.com

Industrial-Scale Preparation

On an industrial scale, the synthesis of betaine hydrochloride, a related compound, is often achieved through a cost-effective route utilizing chloroacetic acid, sodium carbonate, and trimethylamine (B31210). google.comgoogle.com This process is designed for high-volume production with a focus on yield and purity.

Synthesis from Chloroacetic Acid, Sodium Carbonate, and Trimethylamine

The industrial synthesis involves a multi-step process that begins with the neutralization of chloroacetic acid, followed by amination with trimethylamine.

The key steps in this industrial synthesis are:

Neutralization: Chloroacetic acid is first neutralized with sodium carbonate in an aqueous solution. This reaction forms sodium chloroacetate. The use of sodium carbonate is crucial as it creates the necessary reactant for the subsequent step and controls the pH of the reaction mixture. google.comamazonaws.com

Amination: Trimethylamine is then introduced to the solution of sodium chloroacetate. The trimethylamine acts as a nucleophile, displacing the chloride ion from the chloroacetate in a nucleophilic substitution reaction to form betaine. google.comgoogle.com

Acidification and Salt Formation: After the amination reaction, hydrochloric acid is added to the reaction mixture. This serves to neutralize any remaining trimethylamine and to convert the betaine into betaine hydrochloride. google.comamazonaws.com

Crystallization and Isolation: The betaine hydrochloride is then isolated from the reaction mixture, typically through crystallization, followed by centrifugation and drying. amazonaws.com

A general flowchart for this industrial process is outlined below:

StepProcessReactants/ReagentsProduct
1NeutralizationChloroacetic acid, Sodium Carbonate, WaterSodium chloroacetate solution
2AminationSodium chloroacetate, TrimethylamineBetaine solution
3AcidificationBetaine solution, Hydrochloric acidBetaine hydrochloride solution
4CrystallizationBetaine hydrochloride solutionCrystalline Betaine hydrochloride
5IsolationCrystalline Betaine hydrochlorideDried Betaine hydrochloride

This table provides a simplified overview of the industrial synthesis process.

Process Optimization for Purity and Yield

Process optimization is critical in industrial synthesis to maximize yield and ensure high purity of the final product, which is often required to be at least 98% pure. nih.gov Key parameters that are controlled and optimized include:

Temperature: The reaction temperature at each step is carefully controlled to ensure optimal reaction rates and minimize side reactions. For instance, the amination reaction is often carried out at temperatures between 55-70°C. google.com

pH: The pH of the reaction mixture is monitored and adjusted throughout the process. The initial neutralization with sodium carbonate sets the pH for the amination step, and the final acidification with hydrochloric acid is controlled to a specific pH to ensure complete conversion to the hydrochloride salt. google.comgoogle.com

Reaction Time: The duration of each reaction step is optimized to ensure the reaction goes to completion without the formation of significant byproducts.

Purification: Post-synthesis purification methods are employed to remove impurities. These can include recrystallization and the use of ion-exchange resins to achieve the desired high purity of the final product. google.com

Patents describing this industrial process report high yields, often exceeding 90%, with the final product purity meeting industry standards. google.com

Extraction and Purification from Natural Sources

Proline betaine is a naturally occurring compound found in a variety of plants. Notable sources include alfalfa (Medicago sativa) and citrus fruits. nih.govnih.gov Extraction and purification from these natural sources offer an alternative to chemical synthesis.

The general procedure for extracting proline betaine from plant material involves the following steps:

Extraction: The plant material (e.g., leaves, roots) is first homogenized and then extracted with a solvent. A 70% aqueous ethanol (B145695) solution is commonly used for this purpose. The extraction is often repeated multiple times to ensure a high recovery of the compound. nih.gov

Solvent Removal: The combined ethanol extracts are then evaporated to dryness under a vacuum to remove the solvent.

Redissolving and Filtration: The resulting solid residue is redissolved in water and filtered to remove any insoluble material.

Purification: The aqueous extract containing proline betaine is then subjected to purification steps to isolate the compound from other plant metabolites. This can involve techniques such as ion-exchange chromatography.

Research on alfalfa has shown that the concentration of proline betaine can increase significantly in response to salt stress. nih.gov Studies on citrus fruits have also quantified the levels of proline betaine, identifying it as a potential biomarker for citrus consumption. nih.gov

The table below summarizes the proline betaine content found in some natural sources:

Natural SourcePlant PartProline Betaine Content
Alfalfa (Medicago sativa)Shoots (salt-stressed)Approximately 50 µmol/g dry weight
Alfalfa (Medicago sativa)Roots (salt-stressed)4-fold increase from control
Alfalfa (Medicago sativa)Nodules (salt-stressed)8-fold increase from control

Data sourced from studies on the effects of salt stress on proline betaine accumulation in alfalfa. nih.gov

Isolation from Plant Materials (e.g., Sugar Beets, Leonurus japonicus)

Proline betaine is a secondary metabolite found in a variety of plants, where it often serves as an osmoprotectant, helping the plant tolerate environmental stress. nih.gov While sugar beets (Beta vulgaris) are a well-known industrial source for betaine, the compound they produce in large quantities is glycine (B1666218) betaine, not proline betaine. nih.gov In contrast, proline betaine is the primary betaine identified in other plants, such as alfalfa (Medicago sativa). nih.govnih.gov

The most prominent and commercially relevant sources for proline betaine are species from the Lamiaceae (mint) family, particularly those of the genus Leonurus. nih.govfrontiersin.org

Leonurus japonicus (Yimucao or Chinese Motherwort) : The aerial parts of Leonurus japonicus are a significant source of proline betaine (stachydrine), which is considered one of its essential active principles. frontiersin.orgnih.gov The concentration of stachydrine in the aerial parts of L. japonicus typically ranges from 0.2% to 1.0% by weight. nih.govingentaconnect.com

Leonurus cardiaca (Motherwort) : This European relative of L. japonicus is also a rich source, with studies showing even higher concentrations of proline betaine, ranging from 0.6% to 1.5% in its aerial parts. nih.govingentaconnect.com A refined extract of L. cardiaca developed for antiarrhythmic properties was found to contain up to 6.7% stachydrine, demonstrating the potential for enrichment through processing. nih.govingentaconnect.com

Medicago sativa (Alfalfa) : Alfalfa is another key plant where proline betaine is the main betaine compound. nih.gov Its accumulation in shoots, roots, and nodules increases significantly in response to salt stress, making it a model plant for studying the biosynthesis of this compound. nih.govnih.gov

The general isolation process from these plant materials begins with an extraction step. For a polar compound like proline betaine, a polar solvent is used. A common laboratory method involves crushing the dried and powdered plant material (e.g., shoots, roots) and extracting it multiple times with a solvent such as 70% aqueous ethanol. nih.gov The resulting crude extract is then filtered and concentrated under vacuum to remove the solvent, yielding a semi-purified extract that is ready for further purification. nih.gov

Table 1. Natural Plant Sources and Reported Content of Proline Betaine (Stachydrine)
Plant SpeciesCommon NamePlant PartReported Content (% w/w)
Leonurus japonicusChinese Motherwort / YimucaoAerial Parts0.2 - 1.0% nih.govingentaconnect.com
Leonurus cardiacaMotherwortAerial Parts0.6 - 1.5% nih.govingentaconnect.com
Leonotis leonurusLion's Tail / Wild DaggaAerial Parts~0.3% nih.govingentaconnect.com
Medicago sativaAlfalfaShoots, Roots, NodulesAccumulates significantly under stress nih.govnih.gov
Citrus aurantiumBitter OrangeNot specifiedPresence identified nih.govfrontiersin.org

Purification Techniques and Efficiency Considerations

The crude extract obtained from plant material is a complex mixture of numerous compounds, from which proline betaine must be selectively isolated and purified. A significant challenge in this process is that proline betaine lacks a chromophore, making it undetectable by standard High-Performance Liquid Chromatography (HPLC) systems that use UV detectors. frontiersin.orgnih.gov This necessitates specialized purification and analytical techniques.

Chromatographic Methods:

Medium-Pressure Liquid Chromatography (MPLC): Preparative MPLC using a reverse-phase C18 column is an effective technique for purification. ingentaconnect.com In this method, the crude extract is passed through the column, and a gradient of solvents (e.g., water and acetonitrile) is used to separate compounds based on their polarity, allowing for the isolation of fractions enriched with proline betaine. ingentaconnect.com

High-Performance Thin-Layer Chromatography (HPTLC): While primarily an analytical technique, HPTLC is crucial for monitoring the purification process and for quality control of the final product. nih.gov A highly reproducible HPTLC method has been developed for stachydrine quantification. nih.govingentaconnect.com This method requires post-chromatographic derivatization with a visualizing agent (e.g., Vágújfalvi reagent) that reacts with proline betaine to form a colored spot, which can then be quantified by scanning its absorbance at a specific wavelength (e.g., 517 nm). nih.govingentaconnect.com

Quantitative Nuclear Magnetic Resonance (qNMR):

¹H-qNMR spectroscopy has emerged as a powerful and efficient method for the direct quantification of proline betaine in plant extracts without the need for extensive sample pre-purification or chemical derivatization. nih.gov By comparing the integral of a specific proton signal from proline betaine (the N-CH₃ singlet at δ 3.03 ppm) to that of a known amount of an internal standard, the exact concentration can be determined with high precision and reproducibility. nih.govnih.gov

Conversion to Hydrochloride Salt:

After achieving a high degree of purity through chromatographic methods, the isolated proline betaine (which exists as a zwitterion) is converted to its hydrochloride salt. This is typically achieved by dissolving the purified compound in a suitable solvent and treating it with hydrochloric acid. The resulting this compound is then crystallized from the solution, filtered, and dried. This salt form often has improved stability and handling properties for various applications. A Leonurus injection, for instance, has been formulated containing 18–22 mg of stachydrine hydrochloride per milliliter. frontiersin.org

Table 2. Summary of Purification and Analytical Techniques for Proline Betaine
TechniqueTypePurposeKey Considerations
MPLC (RP-18)Preparative ChromatographyIsolation and PurificationSeparates compounds based on polarity using a water/acetonitrile (B52724) gradient. ingentaconnect.com
HPTLCAnalytical ChromatographyQuantification & Quality ControlRequires post-run derivatization as stachydrine lacks a UV chromophore. nih.govingentaconnect.comthieme-connect.com
¹H-qNMRSpectroscopyDirect Quantification & Purity AnalysisRapid and highly reproducible; does not require pre-purification or reference standards. nih.govnih.gov
CrystallizationFinal PurificationFormation of Hydrochloride SaltAchieved by adding HCl to purified proline betaine to produce the final salt form. frontiersin.org

Derivatives and Analogues: Chemical and Biological Research

Naturally Occurring Derivatives (e.g., Hydroxyprolinebetaine)

Nature has produced a number of derivatives of proline betaine (B1666868), with modifications to the pyrrolidine (B122466) ring being the most common. These derivatives are found in a variety of plant species and are believed to play roles in processes such as osmotic stress tolerance.

One of the most well-documented naturally occurring derivatives is Hydroxyprolinebetaine , also known as betonicine. This compound is characterized by the addition of a hydroxyl group to the proline ring. Specifically, trans-4-hydroxy-L-proline betaine is an amino acid betaine that has been identified in various plants, including citrus fruits nih.gov. Research has shown that hydroxyprolinebetaine can function as an osmoprotectant in bacteria, similar to proline betaine itself researchgate.net.

Other hydroxylated forms, such as 3-hydroxyprolinebetaine , have also been identified as biotransformation products of proline betaine nih.gov. In addition to hydroxylation, other modifications have been observed. For instance, proline betaine-O-glucuronide and proline betaine-O-sulphate have been detected as metabolites, indicating that conjugation with sugars or sulfate (B86663) groups is a metabolic route for proline betaine in biological systems nih.gov.

Another related natural compound is homostachydrine , which has been studied alongside stachydrine (B192444) (the common name for proline betaine) wikipedia.org. The investigation of these naturally occurring derivatives provides insight into the metabolic pathways of proline betaine and the diverse strategies employed by organisms to cope with environmental stress.

Table 1: Naturally Occurring Derivatives of Proline Betaine

Derivative NameChemical ModificationNatural Sources (Examples)
Hydroxyprolinebetaine (Betonicine)Hydroxylation of the pyrrolidine ringCitrus fruits
3-HydroxyprolinebetaineHydroxylation of the pyrrolidine ringMetabolite in biological systems
Proline betaine-O-glucuronideGlucuronidationMetabolite in biological systems
Proline betaine-O-sulphateSulfationMetabolite in biological systems
HomostachydrineStructural analogueFound alongside stachydrine

Synthetic Derivatives and Their Properties

In addition to naturally occurring derivatives, researchers have synthesized a range of proline betaine analogues to investigate their structure-activity relationships and to develop compounds with enhanced or novel properties. The modification of the proline betaine structure allows for the exploration of its biological potential and the optimization of its characteristics for various applications.

One area of focus for the synthesis of proline betaine derivatives has been in the field of pharmacology. For instance, a series of stachydrine derivatives, designated as A1, A2, A3, A4, B1, B2, B3, and B4, were designed and synthesized with the aim of improving its low bioavailability and therapeutic efficacy nih.gov. In this study, compound B1 was identified as having significantly better neuroprotective effects in vitro and was more effective in reducing infarction size in an animal model of ischemic stroke when compared to the parent compound, stachydrine nih.gov. While the detailed chemical structures of these specific derivatives are not widely disclosed in the cited literature, this research highlights the potential for synthetic modification to enhance the biological activity of proline betaine.

The general approach to creating synthetic derivatives often involves modifying the carboxylic acid group or the pyrrolidine ring. These modifications can alter the molecule's polarity, size, and ability to interact with biological targets. The goal of such synthetic efforts is often to produce analogues with improved pharmacological activities or reduced toxicity compared to the original stachydrine molecule nih.gov.

Table 2: Examples of Synthetic Proline Betaine Derivatives and Their Investigated Properties

Derivative DesignationInvestigated PropertyReported Finding
Compound B1Neuroprotective effectsShowed better neuroprotective effects and reduced infarction size in a stroke model compared to stachydrine. nih.gov
Series A1-A4, B1-B4Bioavailability and efficacySynthesized to address the low bioavailability and unsatisfactory efficacy of stachydrine. nih.gov

Comparative Studies with Other Betaines (e.g., Glycine (B1666218) Betaine, Alanine (B10760859) Betaine)

Proline betaine is one of a number of betaines found in biological systems, with glycine betaine and alanine betaine being other prominent examples. Comparative studies of these compounds provide valuable insights into their respective roles and mechanisms of action, particularly as osmoprotectants in non-human systems.

Structural and Functional Similarities and Differences

Structural Comparison:

The fundamental structural similarity between proline betaine, glycine betaine, and alanine betaine is the presence of a quaternary ammonium (B1175870) group and a carboxylate group, which makes them zwitterionic. However, their carbon skeletons differ significantly, leading to distinct three-dimensional structures.

Proline Betaine (Stachydrine): Possesses a rigid, cyclic pyrrolidine ring structure. This conformational rigidity is a key distinguishing feature.

Glycine Betaine: The simplest betaine, it has a linear and flexible structure, being the N,N,N-trimethylated derivative of the amino acid glycine.

Alanine Betaine: Structurally similar to glycine betaine, but with an additional methyl group on the carbon backbone, derived from the amino acid alanine. β-alanine betaine is another related compound, synthesized from the N-methylation of β-alanine frontiersin.orgnih.gov.

Functional Similarities and Differences:

The primary functional similarity among these betaines is their role as osmoprotectants or compatible solutes. They accumulate in the cytoplasm of cells under osmotic stress and help to maintain cell turgor and the stability of proteins and membranes without interfering with normal cellular metabolism mdpi.comijcmas.com.

Despite this shared function, studies have revealed differences in their efficacy. In some bacteria, such as Escherichia coli, glycine betaine is considered a more effective osmoprotectant than proline nih.gov. Similarly, in the bacterium Sinorhizobium meliloti, glycine betaine was found to be more efficient in protecting against osmotic stress than proline betaine nih.gov. The accumulation of these betaines can lead to an increase in the volume of cytoplasmic water, an effect that has been observed to be greater for glycine betaine than for proline nih.gov.

Comparative Biological Activity in Non-Human Systems

The comparative biological activity of these betaines has been extensively studied in microorganisms and plants, particularly in the context of stress tolerance.

In bacteria , both proline betaine and glycine betaine are actively transported into the cells and can serve as potent osmoprotectants nih.govresearchgate.net. For example, in Sinorhizobium meliloti, a high-affinity transport system, BetS, is involved in the uptake of both glycine betaine and proline betaine nih.gov. Studies with Salmonella typhimurium have shown that a range of betaine analogs, including proline betaine and hydroxyproline (B1673980) betaine, can function as osmoprotectants researchgate.net.

In plants , the accumulation of proline and glycine betaine is a well-known response to various environmental stresses, including salinity and drought ijcmas.comresearchgate.net. These compounds help plants to maintain osmotic balance and protect cellular structures mdpi.com. While both are effective, some plant species naturally accumulate one over the other. For instance, certain halophytic (salt-tolerant) species of the genus Limonium accumulate β-alanine betaine instead of glycine betaine, suggesting that β-alanine betaine may offer advantages in specific environments, such as those rich in sulfate nih.gov.

The choice of which betaine is utilized by a particular organism is likely a result of evolutionary adaptation to its specific environmental niche and metabolic capabilities.

Table 3: Comparative Overview of Proline Betaine, Glycine Betaine, and Alanine Betaine

FeatureProline Betaine (Stachydrine)Glycine BetaineAlanine Betaine
Structure Rigid, cyclic pyrrolidine ringLinear, flexibleLinear, with an additional methyl group
Primary Function OsmoprotectantOsmoprotectantOsmoprotectant (β-alanine betaine)
Efficacy as Osmoprotectant Effective, but in some cases less so than glycine betaine. nih.govnih.govHighly effective. nih.govβ-alanine betaine shows osmoprotective properties. nih.gov
Occurrence in Non-Human Systems Widespread in plants (e.g., citrus, alfalfa) and some bacteria. nih.govresearchgate.netWidespread in bacteria, plants, and marine invertebrates.β-alanine betaine found in some halophytic plants. nih.gov

Biotechnological and Industrial Applications Non Health Focused

As a Chemical Reagent or Additive

Proline betaine (B1666868) hydrochloride's utility extends to its role as a specialized chemical additive, particularly in the synthesis of advanced materials.

While many betaine-derived compounds are known for their surfactant properties, the direct application of proline betaine hydrochloride as a conventional stabilizer, emulsifier, or surfactant is not extensively documented. However, its role in creating stabilizing agents has been noted. Research has shown that betaine hydrochloride can be a key component in a deep eutectic solvent (DES) used for the efficient production of chitin (B13524) nanocrystals (ChNCs). These resulting ChNCs have been identified as effective stabilizers for oil-in-water (o/w) emulsions, demonstrating stability even at high oil content with a low dosage of the nanocrystals researchgate.net.

Application in Deep Eutectic Solvents (DES)

A significant area of application for betaine hydrochloride is as a component in Deep Eutectic Solvents (DES), which are gaining attention as sustainable and green media. DES are mixtures of compounds that have a much lower melting point than their individual components. In this context, betaine hydrochloride typically functions as the hydrogen bond acceptor (HBA).

Stable and convenient DES have been successfully formulated by combining betaine hydrochloride (BHC) as an HBA with various hydrogen bond donors (HBDs). mdpi.com Common HBDs include urea (B33335) (U) as a primary donor, with secondary HBDs such as ethylene (B1197577) glycol (EG), diethylene glycol (DEG), triethylene glycol (TEG), and glycerol (B35011) (GLY) mdpi.com.

Researchers have optimized a series of four distinct DESs with a molar ratio of 1:4:2.5 (BHC:U:Secondary HBD), which provides good liquid stability mdpi.com. Comprehensive studies have been conducted to investigate the molecular structure and hydrogen bonding of these solvents. Key thermophysical properties have also been characterized at various temperatures, including thermal stability, density, viscosity, speed of sound, electric conductivity, and refractive index mdpi.com.

Table 1: Composition of Investigated Betaine Hydrochloride-Based Deep Eutectic Solvents

DES Name Hydrogen Bond Acceptor (HBA) Primary HBD Secondary HBD Molar Ratio (HBA:Primary:Secondary)
DES1 Betaine Hydrochloride (BHC) Urea (U) Ethylene Glycol (EG) 1:4:2.5
DES2 Betaine Hydrochloride (BHC) Urea (U) Diethylene Glycol (DEG) 1:4:2.5
DES3 Betaine Hydrochloride (BHC) Urea (U) Triethylene Glycol (TEG) 1:4:2.5
DES4 Betaine Hydrochloride (BHC) Urea (U) Glycerol (GLY) 1:4:2.5

Data sourced from studies on BHC-based DES design. mdpi.com

Betaine hydrochloride-based DES have shown significant promise as sustainable alternatives for industrial applications, most notably in carbon dioxide (CO2) capture. mdpi.com

CO2 Capture: Studies have demonstrated the CO2 absorption capabilities of these task-specific solvents. For instance, a ternary DES composed of betaine, ethylene glycol (EG), and the promoter diethanolamine (B148213) (DEA) at a molar ratio of 1:5:8 reached a CO2 absorption capacity of 0.207 g of CO2 per gram of DES at 30 °C. researchgate.netfrontiersin.org These DES also show good regenerability, maintaining a high absorption capacity after multiple cycles of absorption and desorption researchgate.netfrontiersin.org. Another study found that the DES composed of BHC, urea, and diethylene glycol (DES2) showed a high uptake of 0.0200 mol of CO2 per mole of DES mdpi.com.

Table 2: CO2 Capture Performance of Selected Betaine-Based DES

DES Composition Molar Ratio Temperature Gas Flow Rate CO2 Absorption Capacity
Betaine:EG:DEA 1:5:8 30 °C 50 mL/min 0.207 g CO₂/g DES
BHC:Urea:DEG 1:4:2.5 Not Specified Not Specified 0.0200 mol CO₂/mol DES

Data sourced from CO2 capture studies. researchgate.netmdpi.comfrontiersin.org

Other Industrial Processes: Beyond CO2 capture, these DES are being explored for other industrial uses. One such application is in ionometallurgical metal extraction. A DES consisting of betainium hydrochloride, urea, and glycerol was found to dissolve numerous metal oxides. nih.gov This property enables the electrodeposition of various metals, including cobalt, copper, zinc, tin, and lead, demonstrating the feasibility of using these solvents in ionometallurgy nih.gov. However, research has also indicated that challenges related to the decomposition and recycling of the DES need to be addressed for long-term industrial viability nih.gov.

Enhancement of Bioproduction

The use of chemical enhancers to improve the productivity of microbial cultures is a field of active research.

While the enhancement of biomass and the production of high-value metabolites in microalgae is a significant goal in biotechnology, the specific application of this compound as an additive for this purpose is not widely documented in scientific literature. Research in this area tends to focus on other strategies, such as the application of phytohormones, the optimization of nutrient ratios, or co-cultivation with growth-promoting bacteria mdpi.comnih.govmdpi.com. The role of proline itself as an osmoprotectant in microalgae under stress is recognized, but this is distinct from the exogenous application of this compound to enhance general biomass and metabolic output under standard cultivation conditions researchgate.net.

Considerations for Synthetic Biology and Cyanobacterial Biotechnology

The application of this compound in synthetic biology, particularly within the context of cyanobacterial biotechnology, centers on its role as a potent osmoprotectant. Cyanobacteria, as photosynthetic microorganisms, are attractive chassis for the sustainable production of biofuels and other valuable chemicals. nih.gov However, their industrial application is often limited by their susceptibility to environmental stresses, such as high salinity. researchgate.net Engineering cyanobacteria to produce or accumulate compatible solutes like proline betaine is a promising strategy to enhance their robustness and productivity in challenging industrial environments. nih.gov

Synthetic biology offers a powerful toolkit for the rational engineering of cyanobacterial metabolism to achieve desired traits, including enhanced stress tolerance through the production of osmoprotectants. semanticscholar.orgfrontiersin.org The introduction of biosynthetic pathways for compatible solutes is a key strategy in this endeavor. While the heterologous production of proline betaine in cyanobacteria is not as extensively documented as that of other osmolytes like glycine (B1666218) betaine, the principles and considerations are largely transferable. nih.gov

One of the primary considerations for engineering proline betaine production in cyanobacteria is the selection and optimization of the biosynthetic pathway. Proline, the precursor for proline betaine, is naturally synthesized by many cyanobacteria. nih.gov The metabolic pathway for proline biosynthesis can be engineered to increase the precursor pool available for proline betaine synthesis. This can involve the overexpression of key enzymes in the proline biosynthesis pathway. nih.gov

For the conversion of proline to proline betaine, the introduction of heterologous genes encoding the necessary enzymes is required. The biosynthesis of proline betaine from proline typically involves a series of methylation steps. Identifying and characterizing efficient enzymes for these steps from other organisms is a crucial first step. Once identified, the genes encoding these enzymes need to be codon-optimized for expression in the chosen cyanobacterial host to ensure efficient translation. nih.gov

The integration of the heterologous pathway into the host's metabolism requires careful consideration of several factors to ensure high productivity and minimal interference with native cellular processes. These factors are summarized in the table below.

ConsiderationDescriptionKey Research Findings/Strategies
Promoter Selection The choice of promoter to drive the expression of the heterologous genes is critical for controlling the timing and level of gene expression. nih.gov- Use of inducible promoters to allow for temporal control of gene expression, minimizing metabolic burden during the growth phase. - Characterization of a suite of promoters with varying strengths to fine-tune expression levels.
Vector Systems The delivery and maintenance of the genetic construct within the cyanobacterial cell can be achieved through integrating the genes into the chromosome or using self-replicating plasmids. nih.gov- Chromosomal integration offers greater genetic stability but may result in lower expression levels. - Replicative plasmids can provide higher gene copy numbers and thus higher expression, but may be unstable without selective pressure. nih.gov
Metabolic Burden The expression of heterologous genes and the production of a new compound can impose a significant metabolic burden on the host cell, potentially redirecting resources away from growth and other essential functions. nih.gov- Balancing the expression levels of the pathway enzymes to avoid the accumulation of toxic intermediates. - Utilizing dynamic regulatory systems that can sense the metabolic state of the cell and adjust pathway activity accordingly.
Precursor Availability The efficient production of proline betaine is dependent on a sufficient supply of its precursor, L-proline, and the methyl donor S-adenosylmethionine (SAM).- Overexpression of key enzymes in the proline and SAM biosynthesis pathways to increase precursor pools. nih.gov - Co-factor engineering to ensure a balanced supply of necessary co-factors like ATP and NADPH. nih.gov
Host Strain Selection The choice of cyanobacterial host is important, as different strains possess varying levels of natural stress tolerance and genetic tractability. rsc.org- Starting with a host that already has a degree of salt tolerance can provide a more robust chassis. - Utilizing well-characterized model strains like Synechocystis sp. PCC 6803, for which a wide range of genetic tools are available. nih.gov

Recent advancements in synthetic biology, such as the development of CRISPR-based genome editing tools for cyanobacteria, have significantly expanded the possibilities for precise and efficient genetic manipulation. semanticscholar.orgnih.gov These tools facilitate the targeted insertion of genes, the creation of gene knockouts to redirect metabolic flux, and the fine-tuning of gene expression. researchgate.net

Furthermore, the development of modular cloning systems and standardized genetic parts allows for the rapid assembly and testing of different pathway designs. frontiersin.org This enables a more systematic approach to optimizing proline betaine production in cyanobacteria. The challenges in engineering cyanobacteria, such as their often slow growth rates and the presence of multiple copies of their genome (polyploidy), are being addressed through the development of more efficient genetic tools and high-throughput screening methods. nih.gov

Research Gaps and Future Directions in Proline Betaine Hydrochloride Research

Elucidation of Remaining Unknowns in Biosynthetic Pathways

The synthesis of proline betaine (B1666868) from its precursor, L-proline, is a fundamental metabolic process, yet it is not fully understood. Isotope-labeling studies in plants like alfalfa have provided evidence that proline betaine is synthesized through the methylation of proline. nih.gov However, significant questions about the specifics of this pathway persist.

Key Research Gaps:

Enzyme Identification and Characterization: The specific enzymes responsible for the sequential methylation of proline to proline betaine have not been fully characterized in most organisms. Identifying these enzymes, likely N-methyltransferases, is crucial. Future research must focus on isolating and characterizing these proteins to understand their structure, kinetics, and substrate specificity.

Localization of Synthesis: The subcellular and tissue-level location of proline betaine biosynthesis is largely unknown. Determining where in the cell and in which tissues this synthesis occurs will provide insights into its physiological integration with other metabolic pathways.

Regulatory Mechanisms: How organisms regulate the rate of proline betaine synthesis in response to environmental cues, such as salinity or drought, is a major unresolved question. nih.gov Investigations into the genetic and allosteric regulation of the biosynthetic enzymes are needed to understand how its production is controlled.

Future research should employ a combination of transcriptomics, proteomics, and metabolomics to identify candidate genes and enzymes. Subsequent functional characterization using genetic manipulation (e.g., knockout mutants) and in vitro enzyme assays will be essential to confirm their roles.

Research AreaKey UnknownsProposed Future Research Focus
EnzymologyIdentity, structure, and kinetics of the N-methyltransferases involved.Enzyme isolation, protein crystallography, in vitro kinetic assays.
RegulationTranscriptional and post-translational control of biosynthetic enzymes in response to stress.Gene expression analysis (qRT-PCR, RNA-Seq), study of promoter regions, analysis of protein modifications.
CompartmentationSubcellular and tissue-specific location of the biosynthetic pathway.Subcellular fractionation followed by enzymatic assays, immunolocalization with specific antibodies.

In-depth Mechanistic Studies of Biological Roles Beyond Osmoprotection

While the function of proline betaine as a compatible solute that protects cells from osmotic stress is well-documented, emerging evidence suggests its functions are far more diverse. nih.govnih.gov As an analogue of the well-studied glycine (B1666218) betaine, it is hypothesized to have broader physiological roles that require in-depth mechanistic investigation.

Potential Roles Requiring Further Study:

Methyl Group Metabolism: Like glycine betaine, proline betaine possesses three methyl groups. Its potential role as a methyl donor in various transmethylation reactions, crucial for the synthesis of compounds like methionine and creatine, is an under-investigated area. nih.govnih.gov Future studies should explore its interaction with the one-carbon metabolism cycle.

Signaling and Gene Regulation: There is a need to investigate whether proline betaine acts as a signaling molecule, directly or indirectly influencing gene expression. For instance, in Sinorhizobium meliloti, proline betaine is not only an osmoprotectant but also an inducer of nodulation genes. asm.org Similar roles in other organisms, including plants and animals, should be explored.

Anti-inflammatory and Antioxidant Properties: Research on other betaines has revealed anti-inflammatory effects and the ability to mitigate oxidative stress. nih.govresearchgate.netnih.gov It is critical to conduct targeted studies to determine if proline betaine shares these properties, and to elucidate the molecular pathways involved, such as effects on pro-inflammatory cytokines or antioxidant enzyme activity.

Potential RoleHypothesized MechanismFuture Research Direction
Methyl DonorDonation of methyl groups to homocysteine to form methionine.In vivo stable isotope tracing to track methyl group transfer.
Cell SignalingInteraction with cellular receptors or modulation of kinase cascades.Receptor binding assays, phosphoproteomics.
Anti-inflammatory AgentInhibition of NF-κB pathway or reduction of pro-inflammatory cytokine production.In vitro cell culture models (e.g., LPS-stimulated macrophages), animal models of inflammation.
AntioxidantDirect scavenging of reactive oxygen species (ROS) or upregulation of antioxidant enzymes.Measurement of ROS levels, analysis of antioxidant enzyme expression and activity.

Exploration of Novel Biotechnological Applications

The unique properties of proline betaine suggest it could be harnessed for a variety of biotechnological purposes. Research in this area is nascent but holds considerable promise.

Promising Avenues for Application:

Crop Improvement: The accumulation of proline betaine is a natural response to environmental stress in some plants. nih.gov Genetically engineering staple crops to produce and accumulate proline betaine could enhance their tolerance to salinity, drought, and temperature stress, thereby improving agricultural productivity.

Microbial Fermentation: Betaines can improve the performance of microbial strains used in industrial fermentation by acting as stress protectants. nih.gov Future research should test the efficacy of proline betaine in enhancing the production of biofuels, organic acids, vitamins, and antibiotics from various microbial platforms under high-stress fermentation conditions.

Cosmetics and Personal Care: Due to its osmolytic and water-retention properties, proline betaine could be a valuable ingredient in cosmetic formulations, serving as a natural moisturizer to protect skin and hair from dehydration.

Development of Advanced Analytical Techniques for Complex Matrices

Accurate quantification of proline betaine in diverse biological and environmental samples is fundamental to advancing research. While methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) exist, challenges remain, particularly with complex matrices. uni-graz.atresearchgate.net

Areas for Methodological Advancement:

Enhanced Sensitivity and Selectivity: Developing methods with lower limits of detection is crucial for analyzing samples where proline betaine is present in trace amounts. The use of tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry can improve selectivity and reduce matrix interference. nih.gov

High-Throughput Analysis: For large-scale studies, such as metabolomic profiling or environmental monitoring, there is a need for rapid, high-throughput analytical methods that minimize sample preparation time.

In Vivo Imaging: The development of non-invasive imaging techniques to visualize the spatial and temporal distribution of proline betaine within living cells and tissues would be a significant breakthrough, providing unparalleled insights into its dynamic transport and accumulation.

Investigations into Environmental Fate and Interactions in Diverse Ecosystems

As a naturally occurring compound, proline betaine plays a role in various ecosystems, yet its environmental fate, transport, and ecological interactions are poorly understood.

Key Ecological Research Questions:

Biogeochemical Cycling: Research is needed to understand the sources (e.g., plant root exudates), sinks, and turnover rates of proline betaine in different environments, such as soil and marine systems. This includes identifying the microorganisms responsible for its degradation and the environmental factors controlling this process.

Role in Symbiotic Relationships: In the Sinorhizobium meliloti-alfalfa symbiosis, proline betaine acts as more than just an osmoprotectant, influencing the interaction between the bacterium and its host plant. asm.org Its role in other symbiotic or pathogenic interactions in the rhizosphere and other microbial habitats warrants investigation.

Allelochemical Functions: Determining whether proline betaine released into the environment has allelopathic effects, influencing the growth and development of neighboring plants and microorganisms, is an important area for future ecological research.

Q & A

Q. 1.1. How can proline betaine hydrochloride be distinguished from other betaine derivatives in experimental systems?

this compound can be differentiated via its unique metabolic pathways and physicochemical properties. For example, isotope-labeling studies (e.g., using [¹⁴C]proline) confirm that proline betaine is synthesized from L-proline in plants like alfalfa under salt stress, whereas glycine betaine originates from choline oxidation . Analytical methods such as HPLC combined with mass spectrometry can distinguish betaine forms by retention times and mass-to-charge ratios . Additionally, proline betaine’s pH-dependent solubility (e.g., aqueous solutions at pH 1 ) and its distinct interactions with amino acids (e.g., viscosity changes in arginine/histidine mixtures ) provide further differentiation.

Q. 1.2. What methodologies are used to quantify this compound’s osmoregulatory effects in plant models?

Long-term salt stress experiments with nodulated alfalfa (Medicago sativa) demonstrate that proline betaine accumulation is measured via compartmentalization analysis (e.g., cytosol vs. bacteroids) and isotope tracing. For instance, 0.2 M NaCl exposure for 4 weeks increased proline betaine concentrations 10-fold in shoots and 8-fold in nodules, quantified using ¹⁴C-labeled proline and compartment-specific extraction protocols . Ultrastructural analysis (e.g., peribacteroid space dimensions) and ion chromatography (Na⁺, K⁺) further correlate osmotic adjustments .

Q. 1.3. How do researchers validate the biological equivalence of synthetic this compound vs. natural forms?

In vitro gastric passage models (pH 2.3) and analytical techniques like HPLC-MS are employed. For example, studies at the University of Ghent dissolved synthetic and natural betaine sources in simulated gastric fluid and confirmed identical chromatographic profiles and osmoregulatory functions post-digestion . These findings suggest no functional differences between synthetic and natural forms under physiological conditions .

Advanced Research Questions

Q. 2.1. How can experimental designs resolve contradictions in proline betaine’s role as a cardioprotective biomarker?

Proline betaine’s association with reduced cardiovascular risk in epidemiological studies often conflicts with confounding variables (e.g., citrus fruit consumption). To address this, researchers use in vitro endothelial cell models under glucotoxic conditions, where proline betaine supplementation directly mitigates high glucose-induced damage. Adjusting for traditional risk factors (e.g., age, diet) in multivariate regression analyses and validating findings with isotopically labeled metabolites can clarify causality .

Q. 2.2. What mechanisms explain the differential uptake of proline betaine vs. glycine betaine in bacterial osmoregulation?

Q. 2.3. How do researchers analyze proline betaine’s interaction with proteins under varying osmotic conditions?

Preferential interaction coefficients (α-values) and vapor pressure osmometry (VPO) quantify solute-protein interactions. For example, proline betaine’s exclusion from hydrophobic protein surfaces (e.g., aliphatic/aromatic residues) is measured via solubility assays with model compounds like naphthalene. Comparisons with glycine betaine and urea reveal that proline betaine stabilizes proteins by preferentially hydrating polar groups (e.g., carboxylates) under high salinity .

Methodological Considerations

Q. 3.1. How to design isotope-labeling experiments to track proline betaine metabolism in plants?

  • Step 1: Administer L-[¹⁴C]proline to salt-stressed alfalfa shoots.
  • Step 2: Extract tissues (shoots, roots, nodules) and separate compartments via differential centrifugation.
  • Step 3: Analyze ¹⁴C incorporation into proline betaine using scintillation counting and LC-MS.
  • Key Data: Compartment-specific turnover rates (e.g., reduced catabolism in nodules under salinity ).

Q. 3.2. How to model proline betaine’s effects on solution viscosity in amino acid mixtures?

  • Approach: Prepare aqueous solutions with varying betaine hydrochloride concentrations (1–2%) and amino acids (e.g., l-histidine).
  • Measurement: Use viscometers to record η (viscosity) at temperatures (293–318 K) and fit data to Jones-Dole equations (e.g., η/η₀ = 1 + A√c + Bc) to derive interaction coefficients .
  • Outcome: Identify temperature-dependent solute-solvent interactions (e.g., structure-making vs. -breaking effects) .

Data Contradictions and Resolutions

Q. 4.1. Why do some studies report proline betaine as an osmoprotectant while others find minimal effects?

Discrepancies arise from organism-specific transport efficiency and intracellular degradation. For example, H. elongata cannot utilize proline betaine due to low transporter affinity or enzymatic degradation, whereas alfalfa accumulates it in bacteroids (7.4 mM under salinity) . Resolving this requires comparative uptake assays (e.g., ¹⁴C-labeling across species) and proteomic analysis of betaine-metabolizing enzymes .

Q. 4.2. How to reconcile conflicting reports on betaine hydrochloride’s hygroscopicity in feed applications?

While betaine hydrochloride is inherently hygroscopic, studies show that crystallized forms with free-flowing carriers (e.g., silica) maintain stability. University of Ghent trials confirm that proper formulation prevents clumping, ensuring consistent dosage in poultry diets .

Key Research Findings

Parameter Value Context Source
Proline betaine in nodules7.4 mM (salt-stressed)Compartmentalization in alfalfa bacteroids
Betaine HCl pH (5% solution)1.0Physicochemical characterization
Kᵢ for betaine inhibition50–100 µMProline uptake in Lactococcus lactis
Viscosity coefficient (B)+0.043 L/mol (1% BHCl, 298 K)l-Histidine interactions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.